molecular formula C10H13FN2 B2633478 2-(4-Fluorophenyl)piperazine CAS No. 65709-33-3

2-(4-Fluorophenyl)piperazine

Cat. No.: B2633478
CAS No.: 65709-33-3
M. Wt: 180.22 g/mol
InChI Key: NZAKSEMIIIZYEM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine. This product is intended for research and forensic applications.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13FN2/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAKSEMIIIZYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20984252
Record name 2-(4-Fluorophenyl)piperazine
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Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-33-3
Record name 2-(4-Fluorophenyl)piperazine
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Record name 2-(4-fluorophenyl)piperazine
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Foundational & Exploratory

2-(4-Fluorophenyl)piperazine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Fluorophenyl)piperazine (CAS: 65709-33-3)

Introduction

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, integral to the design of a multitude of therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to serve as a versatile linker or a pharmacophore, profoundly influencing a drug candidate's solubility, receptor affinity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of a specific, valuable derivative: 2-(4-Fluorophenyl)piperazine.

Identified by the CAS Number 65709-33-3 , this compound is an important building block for pharmaceuticals, particularly those targeting the central nervous system (CNS).[4] The strategic placement of a fluorophenyl group at the 2-position of the piperazine ring introduces specific steric and electronic properties that are of significant interest to drug development professionals. The incorporation of fluorine can enhance metabolic stability and improve binding affinity to target receptors.[5]

This document, intended for researchers, scientists, and drug development professionals, delves into the essential technical data of 2-(4-Fluorophenyl)piperazine, from its fundamental chemical identity and synthesis to its analytical characterization, applications, and safe handling protocols.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is the foundation of all subsequent research and development.

Core Identification

The unambiguous identification of 2-(4-Fluorophenyl)piperazine is established by its unique CAS number and structural formula.

Identifier Value
CAS Number 65709-33-3[4][6]
Molecular Formula C₁₀H₁₃FN₂[4][6]
Molecular Weight 180.22 g/mol [4][6]
IUPAC Name 2-(4-fluorophenyl)piperazine
Synonyms p-Fluorophenyl-2-piperazine

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
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// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; H1 [label="H", pos="-0.5,1.25!"]; N2 [label="N", pos="0,-0.75!"]; H2 [label="H", pos="-0.5,-1.25!"]; C1 [label="C", pos="1.3,1.1!"]; C2 [label="C", pos="1.3,-1.1!"]; C3 [label="C", pos="2.3,0!"]; H3 [label="H", pos="2.8,0.5!"];

// Aromatic Ring C4 [label="C", pos="3.3, -0.75!"]; C5 [label="C", pos="4.6, -0.35!"]; C6 [label="C", pos="5.2, -1.1!"]; F1 [label="F", pos="6.2, -0.7!"]; C7 [label="C", pos="4.5, 0.95!"]; C8 [label="C", pos="3.2, 0.55!"];

// Define edges for bonds N1 -- C1; N1 -- C2; N2 -- C1; N2 -- C2; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- F1; C6 -- C7 [style=dashed]; C7 -- C8; C8 -- C4 [style=dashed]; C8 -- C3; C5 -- C7;

// Connect piperazine to phenyl ring C3 -- N1 [len=1.2];

// Add hydrogens to piperazine N1 -- H1; N2 -- H2; C3 -- H3; }

Caption: Chemical structure of 2-(4-Fluorophenyl)piperazine.

Physicochemical Data

The following table summarizes key physicochemical properties. These values are critical for designing experimental conditions, including reaction setups, formulation development, and analytical methods.

Property Value Significance
Physical State Solid, Crystalline Powder[7]Impacts handling, weighing, and dissolution procedures.
Solubility Soluble in DMF, DMSO, Ethanol[6]Guides solvent selection for synthesis, purification, and analytical sample preparation.
Storage 2-8°C, sealed, dry[4]Essential for maintaining compound stability and preventing degradation over time.

Section 2: Synthesis and Manufacturing

The synthesis of unsymmetrically substituted piperazines like 2-(4-Fluorophenyl)piperazine requires a strategic approach to ensure regioselectivity and avoid the formation of undesired byproducts. While numerous methods exist for piperazine synthesis, a common and effective strategy involves the construction of the heterocyclic ring or the controlled alkylation of a pre-existing piperazine core.[1][8]

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the C-N bond between the fluorophenyl group and the piperazine ring. This leads to a protected piperazine synthon and a reactive fluorophenyl precursor.

Retrosynthesis target 2-(4-Fluorophenyl)piperazine intermediate1 N-Boc-2-(4-fluorophenyl)piperazine target->intermediate1 Deprotection precursor1 N-Boc-piperazine intermediate1->precursor1 Aryl-Nitrogen Coupling (e.g., Buchwald-Hartwig) precursor2 1-Bromo-4-fluorobenzene intermediate1->precursor2

Caption: Retrosynthetic analysis for 2-(4-Fluorophenyl)piperazine.

Example Synthetic Protocol

This protocol describes a two-step synthesis based on a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[2]

Step 1: N-Arylation of Boc-Piperazine

  • Rationale: Mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group is a critical first step. It deactivates one nitrogen atom, preventing undesired double arylation and ensuring that the subsequent reaction occurs at a single, specific site.

  • Procedure:

    • To a dry, argon-flushed reaction vessel, add N-Boc-piperazine (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand like SPhos (0.04 eq).

    • Add sodium tert-butoxide (1.4 eq) as the base.

    • Add anhydrous toluene as the solvent.

    • Heat the mixture at 100-110 °C under an inert atmosphere, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(4-fluorophenyl)piperazine.

Step 2: Boc-Deprotection

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound as a salt, which can be neutralized to the free base.

  • Procedure:

    • Dissolve the purified N-Boc-2-(4-fluorophenyl)piperazine from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • If the salt is desired, it can be triturated with diethyl ether and collected by filtration.

    • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to pH > 10, and extract with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-Fluorophenyl)piperazine.

Section 3: Analytical Characterization

Rigorous analytical testing is essential to confirm the structure, identity, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorophenyl ring, with characteristic splitting patterns due to fluorine-hydrogen coupling. The piperazine protons will appear as a set of complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon spectrum will show signals for the six unique carbons of the fluorophenyl ring, with carbon-fluorine coupling constants (J-coupling) providing definitive evidence of fluorine's position. Four signals are expected for the piperazine ring carbons.

  • ¹⁹F NMR: A single resonance in the fluorine NMR spectrum confirms the presence of the single fluorine atom.

Technique Expected Spectral Features
¹H NMR Aromatic region (approx. 6.9-7.2 ppm): Multiplets showing H-F coupling. Aliphatic region (approx. 2.8-3.5 ppm): Complex multiplets for piperazine CH₂ groups. N-H protons will appear as broad singlets.
¹³C NMR Aromatic region (approx. 115-160 ppm): Signals will exhibit J(C-F) coupling. The carbon directly attached to fluorine will show a large one-bond coupling constant. Aliphatic region (approx. 45-55 ppm): Signals for piperazine carbons.
¹⁹F NMR A single peak around -110 to -120 ppm (referenced to CFCl₃).

Note: Exact chemical shifts can vary based on the solvent and concentration.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and investigate the compound's fragmentation pattern, which serves as a structural fingerprint.

  • Methodology: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) is a common method for analyzing volatile, thermally stable compounds like this.

  • Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z 180. The fragmentation is typically dominated by the cleavage of the piperazine ring.

Fragmentation parent [C₁₀H₁₃FN₂]⁺ m/z = 180 frag1 [C₈H₈FN]⁺ m/z = 137 parent->frag1 - C₂H₅N frag3 [C₄H₈N]⁺ m/z = 70 parent->frag3 - C₆H₅FN frag2 [C₆H₄F]⁺ m/z = 95 frag1->frag2 - C₂H₄N

Caption: Plausible EI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients. A validated reverse-phase HPLC (RP-HPLC) method is crucial for quality control.

Parameter Condition Rationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent hydrophobic retention for aromatic compounds.[11][12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier sharpens peaks and ensures consistent ionization for MS detection.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the compound from the column.
Gradient 10% B to 90% B over 15 minutesA gradient elution ensures that impurities with different polarities are well-separated from the main peak.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.[13]
Detection UV at 254 nm or 264 nm[6]The fluorophenyl group provides strong UV absorbance for sensitive detection.
Column Temp. 35 °C[13]Maintains consistent retention times and peak shapes.

Section 4: Applications in Research and Drug Development

2-(4-Fluorophenyl)piperazine is a valuable intermediate primarily used in the synthesis of CNS-active agents.[4] The piperazine core is a common feature in drugs targeting a range of receptors, including serotonergic, dopaminergic, and adrenergic systems.[14]

  • Scaffold for CNS Agents: It serves as a foundational building block for creating more complex molecules targeting psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.[4]

  • Modulation of Pharmacokinetics: The fluorophenyl group is a well-established bioisostere for a phenyl group. The fluorine atom can block sites of metabolism (e.g., para-hydroxylation), potentially increasing the half-life of a drug.[5]

  • Receptor Binding Optimization: The specific substitution pattern and the presence of fluorine can fine-tune the molecule's interaction with the binding pockets of target proteins, enhancing potency and selectivity.[15]

Section 5: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is a guideline based on data for structurally similar piperazine derivatives.[7][16][17] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification
GHS Hazard Class Statement
Acute Toxicity, OralH302: Harmful if swallowed[18]
Skin Corrosion/IrritationH315: Causes skin irritation[18]
Serious Eye DamageH318: Causes serious eye damage[18]
Acute Toxicity, InhalationH332: Harmful if inhaled[18]
STOT - Single ExposureH335: May cause respiratory irritation[18]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][16]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[19]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid exposed skin.[19]

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH/MSHA-approved respirator.[17]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][19] Recommended storage temperature is 2-8°C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[19]

  • Stability: The compound may be sensitive to light and moisture.[19]

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Noda, Y., et al. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-51. Retrieved from [Link]

  • Kühn, F., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 28(5), 2333. Retrieved from [Link]

  • Wako Pure Chemical Industries. (2020). Safety Data Sheet: Piperazine Anhydrous. Retrieved from [Link]

  • Lv, K., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 28049. Retrieved from [Link]

  • Pharmaffiliates. (2024). The Role of Fluorinated Piperazines in Modern Drug Discovery. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 29(3), 642. Retrieved from [Link]

  • Cychowska, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wujcicka, A., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 481-492. Retrieved from [Link]

  • Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine - GHS Data. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Ferla, S., & Rossi, D. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. Retrieved from [Link]

  • Wikipedia. (n.d.). Azaperone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-FLUORO-PHENYLPIPERAZINE. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PLoS ONE, 17(11), e0277843. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Paw, B., & Hopkała, H. (1998). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 55(2), 99-105. Retrieved from [Link]

Sources

A Technical Guide to 2-(4-Fluorophenyl)piperazine: Nomenclature, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(4-Fluorophenyl)piperazine, a key heterocyclic scaffold in medicinal chemistry. It establishes the definitive IUPAC nomenclature and details its physicochemical properties, validated synthetic and purification protocols, and analytical characterization methods. Furthermore, this guide explores the pharmacological significance of the (4-Fluorophenyl)piperazine moiety, discussing its role as a pharmacophore in centrally active agents and its interaction with key biological targets. The methodologies and data presented herein are intended to serve as a foundational resource for researchers and scientists engaged in drug design, development, and chemical synthesis.

Chemical Identity and Nomenclature

The nomenclature of a chemical entity is foundational for its unambiguous identification in research, patent literature, and regulatory documentation. The compound in focus is a disubstituted piperazine, featuring a 4-fluorophenyl group attached to the piperazine ring.

While commonly referred to as 2-(4-Fluorophenyl)piperazine, the precise locant for substitution on the piperazine ring is critical. However, the vast majority of scientific literature, chemical supplier catalogs, and databases refer to the compound where the fluorophenyl group is attached to one of the nitrogen atoms. In this much more common isomer, the phenyl group is not on a carbon atom (position 2) but on a nitrogen atom (position 1). Therefore, the correct IUPAC name for this widely studied compound is 1-(4-Fluorophenyl)piperazine .[1][2] For the less common carbon-substituted isomer, the IUPAC name is indeed 2-(4-Fluorophenyl)piperazine .[3][4][5] This guide will focus on the N-substituted isomer, 1-(4-Fluorophenyl)piperazine, due to its overwhelming prevalence and relevance in drug development.

Key identifiers for 1-(4-Fluorophenyl)piperazine are consolidated in the table below.

IdentifierValueSource
IUPAC Name 1-(4-fluorophenyl)piperazinePubChem[2]
CAS Number 2252-63-3Sigma-Aldrich[6]
Molecular Formula C₁₀H₁₃FN₂Cayman Chemical[4]
Molecular Weight 180.22 g/mol Sigma-Aldrich[6]
InChI Key AVJKDKWRVSSJPK-UHFFFAOYSA-NSigma-Aldrich[6]
Synonyms pFPP, 4-FPP, para-FluorophenylpiperazinePubChem[2]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 1-(4-Fluorophenyl)piperazine is essential for designing experimental conditions for its synthesis, purification, formulation, and biological assays.

PropertyValueConditions
Physical Form Solid / Crystalline SolidAmbient
Melting Point 30-33 °C(lit.)[6]
Boiling Point 118-123 °C@ 0.1 mmHg (lit.)[6]
pKa 8.76 ± 0.40(Predicted)[7]
Solubility DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mLCayman Chemical[4][7]
λmax 264 nmCayman Chemical[4]

Synthesis and Purification Protocol

The synthesis of 1-(4-Fluorophenyl)piperazine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the electron-withdrawing nature of the fluorine atom on the phenyl ring, which activates the ring for nucleophilic attack.

Synthesis: Nucleophilic Aromatic Substitution

Principle: This protocol describes the reaction between piperazine and 1-fluoro-4-iodobenzene (or a similarly activated fluorobenzene derivative). The lone pair on one of piperazine's nitrogen atoms acts as the nucleophile, displacing the leaving group on the aromatic ring. The use of a base is critical to neutralize the generated acid and drive the reaction to completion.

Detailed Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add piperazine (2.0 equivalents) and a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) to the mixture. Subsequently, add 1-bromo-4-fluorobenzene (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours.

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. Anhydrous conditions are crucial to prevent side reactions involving water.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (1-bromo-4-fluorobenzene) is consumed.

  • Work-up: Cool the mixture to room temperature and quench by pouring it into cold water (10 mL).[8] Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 10 mL).[8]

  • Purification: Wash the combined organic phases with brine (3 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by crystallization to yield 1-(4-Fluorophenyl)piperazine as a crystalline solid.[8]

Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Piperazine Piperazine (2.0 eq) Reactor Inert N₂ Atmosphere 250 mL Flask Fluorobenzene 1-Bromo-4-fluorobenzene (1.0 eq) Base K₂CO₃ (2.5 eq) Solvent Anhydrous DMF Reaction Heat to 80-100°C Stir for 12-24h Reactor->Reaction Combine & Stir TLC Monitor by TLC Reaction->TLC Sample periodically TLC->Reaction Incomplete Quench Quench with H₂O TLC->Quench Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Crystallization Concentrate->Purify Final_Product Pure 1-(4-Fluorophenyl)piperazine Purify->Final_Product

Caption: Synthetic workflow for 1-(4-Fluorophenyl)piperazine.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed. These methods provide a self-validating system for quality control.

TechniquePurposeTypical Parameters & Expected Results
GC-MS Identity Confirmation & PurityA validated Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for separating positional isomers and identifying impurities.[9][10] Expected M/z: 180.1 (M⁺).
¹H NMR Structural ElucidationProtons on the piperazine ring typically appear as multiplets between 2.5-3.5 ppm. Aromatic protons on the fluorophenyl ring appear between 6.8-7.2 ppm.
¹⁹F NMR Fluorine ConfirmationA singlet or multiplet corresponding to the fluorine atom on the phenyl ring.
HPLC Purity AssessmentA reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a modifier (e.g., 0.1% TFA) can be used to determine purity (typically >98%).

Pharmacological Profile and Significance

The 1-(4-fluorophenyl)piperazine scaffold is a privileged pharmacophore in CNS drug discovery. Its derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1]

Mechanism of Action

Compounds containing this moiety often act as agonists or antagonists at serotonergic receptors. For instance, 1-(4-Fluorophenyl)piperazine itself has been shown to act as a 5-HT₁ₐ receptor agonist and also shows affinity for 5-HT₂ₐ and 5-HT₂꜀ receptors.[1] It can also inhibit the reuptake of serotonin and norepinephrine.[1] This polypharmacology is characteristic of many piperazine-based CNS agents.

The interaction with a G-protein coupled receptor (GPCR) like the 5-HT₁ₐ receptor initiates a downstream signaling cascade.

Signaling Pathway Diagram: 5-HT₁ₐ Receptor Activation

G Ligand 1-(4-Fluorophenyl)piperazine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits Gene_Expression ↓ Neuronal Firing ↓ Gene Expression G_Protein->Gene_Expression βγ subunit opens K+ channels cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene_Expression Regulates

Caption: Inhibitory signaling cascade via 5-HT1A receptor.

Applications in Drug Development

The phenylpiperazine moiety is a cornerstone in the development of numerous approved drugs and clinical candidates. Its structural properties allow it to serve as a versatile scaffold for building molecules with desired pharmacological activities.

  • Antidepressants and Anxiolytics: Many drugs targeting serotonin receptors for the treatment of depression and anxiety incorporate this structure.

  • Antipsychotics: Atypical antipsychotics often feature a phenylpiperazine derivative to modulate dopamine and serotonin receptor activity.

  • Metabolite of Active Drugs: 1-(4-Fluorophenyl)piperazine is a known metabolite of the hypnotic drug Niaprazine.[1][11]

  • Building Block for Synthesis: It serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors like Avapritinib, which involves reacting a piperazine intermediate with a 4-fluorophenyl group.[12]

While it is a valuable scaffold, it's also important to note that 1-(4-Fluorophenyl)piperazine and its derivatives have been identified as designer drugs or "party pills," which has led to regulatory control in several jurisdictions.[1][13][14]

Conclusion

1-(4-Fluorophenyl)piperazine, correctly identified by its IUPAC name, is a molecule of significant interest to the scientific and drug development community. Its straightforward synthesis, combined with its potent and tunable pharmacological activity, ensures its continued relevance as a foundational building block in the quest for novel therapeutics, particularly those targeting the central nervous system. This guide has provided a detailed, technically grounded overview of its nomenclature, synthesis, analysis, and pharmacological context to support ongoing research and development efforts.

References

  • para-Fluorophenylpiperazine - Wikipedia. [Link]

  • 2-(4-Fluorophenyl)piperazine - Analytical Standards - CAT N°: 24421. Bertin Technologies. [Link]

  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • 2-(4-Fluorophenyl)piperazine | Cas# 65709-33-3. GlpBio. [Link]

  • 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. PubChem. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC. PubMed Central. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • The synthesis, analysis and characterisation of piperazine based drugs. Anglia Ruskin Research Online (ARRO) - Figshare. [Link]

  • 4-FLUORO-PHENYLPIPERAZINE. Global Substance Registration System. [Link]

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Technical Monograph: 2-(4-Fluorophenyl)piperazine (2-FPP)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and medicinal utility of 2-(4-Fluorophenyl)piperazine , a specialized chiral scaffold distinct from its recreational isomer.

CAS Registry Number: 65709-33-3 (Free base), 65709-34-4 (Dihydrochloride) Molecular Formula: C₁₀H₁₃FN₂ Molecular Weight: 180.22 g/mol IUPAC Name: 2-(4-Fluorophenyl)piperazine

Executive Summary & Core Distinction

2-(4-Fluorophenyl)piperazine (2-FPP) is a piperazine derivative where the 4-fluorophenyl moiety is attached to the C2 carbon of the heterocyclic ring. This structural feature creates a chiral center, making 2-FPP a valuable building block for enantioselective drug synthesis, particularly in the development of Neurokinin-1 (NK1) receptor antagonists and HIV capsid binders.

Critical Distinction: Researchers must rigorously distinguish 2-FPP from its structural isomer, 1-(4-fluorophenyl)piperazine (pFPP) . While pFPP is a known psychoactive serotonin agonist often screened in forensic toxicology, 2-FPP is primarily a non-psychoactive intermediate used in high-precision medicinal chemistry.

Feature2-(4-Fluorophenyl)piperazine 1-(4-Fluorophenyl)piperazine (pFPP)
Substitution Site Carbon-2 (C2) Nitrogen-1 (N1)
Chirality Yes (Chiral Center at C2)No (Achiral)
Primary Use Drug Scaffold / IntermediateSerotonergic Probe / Recreational Drug
Regulatory Status Research Chemical / IntermediateControlled Substance (Region dependent)

Chemical Synthesis Protocols

The synthesis of 2-FPP requires strategies that establish the carbon-carbon bond between the phenyl ring and the heterocycle. Two primary methodologies are recommended based on the need for scalability (Racemic) or stereochemical precision (Chiral).

Method A: The Pyrazine Reduction Route (Scalable/Racemic)

This method is preferred for bulk synthesis where racemic product is acceptable or will be resolved later. It utilizes a Suzuki-Miyaura coupling followed by catalytic hydrogenation.

Workflow Diagram:

Synthesis_Route_A Start 2-Chloropyrazine Inter 2-(4-Fluorophenyl)pyrazine Start->Inter Pd(PPh3)4, Na2CO3, Dioxane/H2O Reagent1 4-Fluorophenylboronic Acid (Suzuki Coupling) Reagent1->Inter Product 2-(4-Fluorophenyl)piperazine (Racemic) Inter->Product 50 psi H2, MeOH Reagent2 H2 / Pd/C (Catalytic Hydrogenation) Reagent2->Product

Figure 1: Scalable synthesis via pyrazine intermediate.

Step-by-Step Protocol:

  • Suzuki Coupling:

    • Charge a reaction vessel with 2-chloropyrazine (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Dissolve in a mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ (3:1 ratio).

    • Reflux under nitrogen atmosphere for 12–16 hours.

    • Workup: Cool, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate 2-(4-fluorophenyl)pyrazine .

  • Hydrogenation:

    • Dissolve the pyrazine intermediate in methanol.

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Hydrogenate in a Parr shaker at 50 psi for 24 hours.

    • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate. Recrystallize from ethanol/ether to obtain the final piperazine as a white solid.

Method B: The Amino Acid Route (Enantioselective)

For applications requiring the (S)- or (R)-enantiomer (e.g., NK1 antagonists), starting from chiral amino acids is superior.

Protocol Logic:

  • Starting Material: (S)-4-Fluorophenylglycine.

  • Cyclization: Reaction with 1,2-dibromoethane or ethylene glycol derivatives (often requires protection of the amine) to form the diketopiperazine or lactam intermediate.

  • Reduction: Strong reduction (e.g., LiAlH₄ or BH₃·THF) converts the carbonyls to methylenes, yielding the chiral piperazine with retention of configuration.

Medicinal Chemistry Applications

2-FPP serves as a "privileged scaffold" in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).

Neurokinin-1 (NK1) Receptor Antagonists

The 2-arylpiperazine core mimics the spatial arrangement of the substance P pharmacophore.

  • Mechanism: The basic nitrogen (N4) interacts with Asp residues in the receptor binding pocket, while the 2-(4-fluorophenyl) group occupies a hydrophobic sub-pocket.

  • Fluorine Effect: The para-fluorine atom blocks metabolic oxidation at the phenyl ring (blocking P450 hydroxylation), significantly extending the half-life compared to the non-fluorinated analog.

HIV-1 Capsid Binders

Recent literature identifies phenylalanine-derived peptidomimetics—structurally homologous to 2-benzyl or 2-aryl piperazines—as inhibitors of HIV-1 capsid assembly. The rigid piperazine ring restricts the conformational flexibility of the phenyl group, locking it into a bioactive conformation that disrupts capsid protein hexamerization.

Structure-Activity Relationship (SAR) Map:

SAR_Map Core 2-(4-Fluorophenyl)piperazine Core N1 N1 Position: Modifiable for Linkers/Solubility Core->N1 N4 N4 Position: Critical Basic Amine (Interaction with Asp residue) Core->N4 C2 C2 Chiral Center: Determines Receptor Selectivity ((S)-isomer usually preferred for NK1) Core->C2 F_Atom 4-Fluoro Group: Metabolic Blockade Electronic Modulation Core->F_Atom

Figure 2: Structure-Activity Relationship (SAR) of the 2-FPP scaffold.

Analytical Characterization

To validate the synthesis of 2-FPP, the following analytical data is standard.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 7.3–7.1 (m, 4H): Aromatic protons (AA'BB' system characteristic of p-F-phenyl).δ 3.8 (dd, 1H): Benzylic proton at C2 (diagnostic for 2-substitution).δ 3.0–2.6 (m, 6H): Piperazine ring protons.
¹³C NMR ~162 ppm: C-F coupling (d, J ≈ 245 Hz).~60 ppm: C2 Methine carbon (distinct from CH₂ signals).
Mass Spectrometry m/z 181.1 [M+H]⁺. Fragmentation often shows loss of NH₃ or ring cleavage.
Chiral HPLC Required for enantiomeric excess (ee) determination. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA + 0.1% DEA.

Safety & Handling (SDS Summary)

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: 2-FPP is a basic amine. It can absorb CO₂ from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

  • First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2772580, 2-(4-Fluorophenyl)piperazine. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature. Retrieved from [Link]

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An In-depth Technical Guide to 2-(4-Fluorophenyl)piperazine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)piperazine derivatives and their analogs, a class of compounds demonstrating significant pharmacological versatility. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on their chemical synthesis, explores the nuances of their structure-activity relationships (SAR), delves into their complex pharmacology, and discusses their promising therapeutic applications. The insights provided herein are grounded in established scientific literature, offering a robust foundation for future research and development in this exciting area of medicinal chemistry.

Introduction: The Versatility of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS) and other biological systems.[1][2] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be differentially substituted, allow for the fine-tuning of a molecule's polarity, basicity, and pharmacokinetic profile.[3] When coupled with an aryl group, particularly a 2-(4-fluorophenyl) moiety, the resulting arylpiperazine core serves as a versatile template for designing ligands that interact with a variety of biological targets, most notably serotonin and dopamine receptors.[4][5] The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity for target proteins. This guide will explore the chemical space around this core, providing a detailed examination of the synthesis, biological activity, and therapeutic potential of these compelling molecules.

Synthetic Strategies for 2-(4-Fluorophenyl)piperazine Derivatives

The synthesis of 2-substituted piperazines is a key area of research, with numerous protocols developed to afford these valuable building blocks.[3] A common and effective strategy involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to allow for selective functionalization of the two nitrogen atoms within the piperazine ring.[6]

General Synthetic Workflow

A representative synthetic workflow for generating diverse 2-(4-fluorophenyl)piperazine analogs is depicted below. This process typically begins with a commercially available or readily synthesized N-Boc-protected 2-substituted piperazine, which can then be subjected to various chemical transformations to introduce diversity at the N4 position and, if desired, further modification of the substituent at the 2-position.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Final Product A Starting Materials (e.g., α-amino acids) B Formation of Orthogonally Protected Chiral Piperazine A->B Multi-step synthesis C N-Boc-2-(4-fluorophenyl)piperazine B->C Introduction of 4-fluorophenyl group D Selective N4-Alkylation/Arylation C->D Reaction with electrophile E Deprotection of N1-Boc Group D->E Acid-mediated cleavage F N1-Functionalization E->F Coupling reaction G Diverse 2-(4-Fluorophenyl)piperazine Derivatives and Analogs F->G

Caption: Generalized synthetic workflow for 2-(4-fluorophenyl)piperazine analogs.

Key Experimental Protocol: N4-Alkylation of N-Boc-2-(4-fluorophenyl)piperazine

This protocol outlines a general procedure for the alkylation of the N4-nitrogen of a Boc-protected 2-(4-fluorophenyl)piperazine, a crucial step in the synthesis of many derivatives.

Materials:

  • N-Boc-2-(4-fluorophenyl)piperazine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (MeCN) or other appropriate solvent

  • Stir plate and magnetic stir bar

  • Round-bottom flask and reflux condenser

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-2-(4-fluorophenyl)piperazine (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • Addition of Electrophile: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N4-alkylated product.

Causality of Choices: The use of a Boc protecting group on one nitrogen allows for the selective alkylation of the other. Potassium carbonate is a mild and effective base for this transformation. Acetonitrile is a common solvent for such reactions due to its polarity and appropriate boiling point.

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-fluorophenyl)piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and the aryl moiety. This section explores the SAR of these compounds at key biological targets.

Modulation of Serotonin and Dopamine Receptors

Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) and dopamine (D₂) receptors, which are critical targets for the treatment of various CNS disorders.[4] The affinity of these compounds for different receptor subtypes can be modulated by structural modifications.

For instance, in a series of arylpiperazine derivatives designed as multi-target ligands for schizophrenia, the nature of the aryl group attached to the piperazine was found to significantly influence the affinity for D₂ and 5-HT₂ₐ receptors.[5] The presence of a long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs targeting these receptors.[4]

Table 1: Representative Binding Affinities (Ki, nM) of 2-(4-Fluorophenyl)piperazine Analogs at Serotonin and Dopamine Receptors

Compound5-HT₁ₐ5-HT₂ₐ5-HT₇D₂Reference
9b 23.939.445.0-[4]
12a 41.531542.5300[4]

Data presented are for illustrative purposes and highlight the impact of structural modifications on receptor affinity.

SAR Insights:

  • Aryl Substituent: The nature and substitution pattern on the 2-phenyl ring play a crucial role in determining receptor affinity and selectivity.

  • N4-Substituent: The substituent at the N4 position of the piperazine ring is a key determinant of the pharmacological profile. Long-chain substituents often lead to high-affinity ligands.[4]

  • Linker Length and Composition: In long-chain arylpiperazines, the length and chemical nature of the linker connecting the piperazine to a terminal moiety can significantly impact binding to serotonin and dopamine receptors.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Recent studies have explored 2-(4-fluorophenyl)piperazine derivatives as inhibitors of human equilibrative nucleoside transporters (ENTs), which are involved in nucleoside salvage pathways and the transport of nucleoside-based drugs.[7]

A study on 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) and its analogs revealed key structural requirements for ENT1 and ENT2 inhibition.[7]

Table 2: Inhibitory Activity (IC₅₀, µM) of FPMINT Analogs against ENT1 and ENT2

CompoundENT1 IC₅₀ (µM)ENT2 IC₅₀ (µM)Reference
FPMINT --[7]
2b 12.682.95[7]
3c 2.380.57[7]
1c 171.1136.82[7]

Data from a study on FPMINT analogs highlight the SAR for ENT inhibition.[7]

SAR Insights for ENT Inhibition:

  • Halogen Substitution: The presence of a halogen on the fluorophenyl moiety is essential for inhibitory activity against both ENT1 and ENT2.[7]

  • N-Naphthalene Moiety: Replacement of the naphthalene group with a benzene ring can abolish inhibitory effects.[7]

  • Substitutions on the Benzene Ring: The addition of specific groups to a substituted benzene ring can restore or enhance inhibitory activity.[7]

Pharmacological Mechanisms and Signaling

The therapeutic effects of 2-(4-fluorophenyl)piperazine derivatives are mediated by their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

Modulation of Monoaminergic Neurotransmission

Many arylpiperazine derivatives exert their effects by modulating the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the synaptic cleft.[4] This can be achieved through direct interaction with postsynaptic receptors or by inhibiting the reuptake of these neurotransmitters by monoamine transporters (e.g., SERT, DAT).[8]

The functional activity of these compounds can range from agonism to antagonism at different receptor subtypes. For example, some derivatives may act as 5-HT₁ₐ receptor agonists while simultaneously acting as D₂ receptor antagonists, a profile desirable for atypical antipsychotics.[4]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 2-(4-Fluorophenyl)piperazine Derivative B Monoamine Transporter (SERT/DAT) A->B Inhibition of Reuptake D Serotonin/Dopamine Receptor A->D Receptor Binding (Agonist/Antagonist) C Synaptic Vesicle E Downstream Signaling (e.g., G-protein activation) D->E Signal Transduction

Caption: Modulation of monoaminergic signaling by 2-(4-fluorophenyl)piperazine derivatives.

Protocol for In Vitro Receptor Binding Assay

To determine the affinity of a novel 2-(4-fluorophenyl)piperazine derivative for a specific receptor (e.g., 5-HT₁ₐ), a competitive radioligand binding assay is a standard and robust method.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

  • Test compound (2-(4-fluorophenyl)piperazine derivative) at various concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the test compound.

  • Incubation: In a microtiter plate or individual tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Trustworthiness of the Protocol: This is a well-established and validated method in pharmacology for determining the binding affinity of a compound for a receptor. The inclusion of controls for total and non-specific binding ensures the accuracy of the results.

Therapeutic Applications and Future Directions

The diverse pharmacological profiles of 2-(4-fluorophenyl)piperazine derivatives make them attractive candidates for the treatment of a range of diseases.

  • Central Nervous System Disorders: Their ability to modulate serotonergic and dopaminergic systems positions them as potential treatments for depression, anxiety, schizophrenia, and other psychiatric disorders.[4][5] Some derivatives have also been investigated for their potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's.[1]

  • Oncology: The arylpiperazine scaffold has gained attention in cancer research due to the potential of its derivatives to exhibit cytotoxic effects against various tumor cell lines.[9][10] Their mechanisms of action in cancer can be diverse, involving interactions with multiple molecular targets.[9]

  • Pain and Inflammation: By targeting receptors involved in pain signaling, such as the P2X4 receptor, certain piperazine-based compounds are being explored for the management of chronic pain and neuroinflammation.

The modular nature of the 2-(4-fluorophenyl)piperazine core allows for extensive chemical modifications, providing a rich platform for the development of novel therapeutics. Future research will likely focus on optimizing the selectivity of these compounds for specific receptor subtypes to minimize off-target effects and improve their safety profiles. Furthermore, the exploration of their potential in other therapeutic areas, driven by their diverse biological activities, remains a promising avenue for drug discovery.

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Methodological & Application

The Versatility of 2-(4-Fluorophenyl)piperazine: A Strategic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Fluorophenylpiperazine Moiety

In the landscape of contemporary medicinal chemistry, the piperazine heterocycle stands as a privileged scaffold, frequently incorporated to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its ability to introduce a basic nitrogen center, enhance aqueous solubility, and provide a rigid spacer for pharmacophoric elements makes it a cornerstone of drug design. The introduction of a 4-fluorophenyl substituent at the 2-position of the piperazine ring creates a building block of significant strategic value: 2-(4-fluorophenyl)piperazine. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins through favorable electrostatic interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and diverse applications of 2-(4-fluorophenyl)piperazine as a key building block in the pursuit of novel therapeutics.

Physicochemical and Pharmacokinetic Profile: A Foundation for Drug Design

A thorough understanding of the inherent properties of 2-(4-fluorophenyl)piperazine is paramount to its effective deployment in drug discovery programs.

PropertyValueSource
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.2 g/mol
Melting Point 111-114°C
Boiling Point 287.2±35.0 °C (Predicted)
Solubility DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml
pKa 8.76±0.40 (Predicted)

The pharmacokinetic profile of molecules derived from this building block is of critical importance. Piperazine derivatives are generally metabolized by cytochrome P450 enzymes, with potential for subsequent glucuronidation or sulfation.[2] Studies on various fluorophenylpiperazine analogues have shown significant inhibitory activity against several CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4.[3] This necessitates careful consideration of potential drug-drug interactions during preclinical development. While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for the parent 2-(4-fluorophenyl)piperazine is not extensively published, the general properties of piperazine-containing drugs suggest that it can confer favorable oral bioavailability and distribution characteristics.[1][4] However, high doses of some piperazine derivatives have been associated with cardiotoxic effects, highlighting the need for thorough toxicological evaluation of any new chemical entity incorporating this scaffold.[5]

Synthesis of 2-(4-Fluorophenyl)piperazine: A Representative Protocol

While numerous methods exist for the synthesis of substituted piperazines, a common and adaptable approach involves the cyclization of appropriate precursors.[3] Below is a representative, multi-step protocol for the synthesis of 2-(4-fluorophenyl)piperazine, based on established chemical principles for analogous structures.

A 1-Bromo-4-fluorobenzene C Buchwald-Hartwig Amination A->C B N-Boc-piperazine B->C D 1-(4-Fluorophenyl)-4-Boc-piperazine C->D E Acidic Deprotection (e.g., TFA or HCl) D->E F 2-(4-Fluorophenyl)piperazine E->F

Caption: Synthetic pathway for 2-(4-Fluorophenyl)piperazine.

Experimental Protocol:

Step 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Fluorophenyl)-4-Boc-piperazine [6]

  • To a dry, argon-flushed round-bottom flask, add 1-bromo-4-fluorobenzene (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.08 eq).

  • Add a base, for instance, sodium tert-butoxide (1.4 eq), and an anhydrous solvent such as toluene.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-4-Boc-piperazine.

Step 2: Acidic Deprotection to Yield 2-(4-Fluorophenyl)piperazine [6]

  • Dissolve the purified 1-(4-fluorophenyl)-4-Boc-piperazine from the previous step in a suitable solvent like dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Neutralize the residue with a saturated aqueous solution of a base like sodium bicarbonate and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 2-(4-fluorophenyl)piperazine. Further purification can be achieved by crystallization or chromatography if necessary.

Applications in Drug Discovery: A Scaffold for Diverse Therapeutic Targets

The 2-(4-fluorophenyl)piperazine moiety has been successfully incorporated into a wide array of bioactive molecules targeting various diseases. Its utility as a building block stems from the secondary amine, which provides a reactive handle for further chemical modifications.

cluster_reactions Key Reactions cluster_products Resulting Scaffolds A Reductive Amination P1 N-Alkylated Derivatives A->P1 B Nucleophilic Substitution B->P1 C Amide Coupling P2 N-Acylated Derivatives C->P2 D Mannich Reaction P3 Complex Heterocycles D->P3

Caption: Common synthetic transformations utilizing 2-(4-Fluorophenyl)piperazine.

Protocol: N-Alkylation via Reductive Amination

This protocol describes the reaction of 2-(4-fluorophenyl)piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.

  • Dissolve 2-(4-fluorophenyl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Add a reducing agent, for example, sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. Acetic acid may be added as a catalyst.

  • Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the N-alkylated derivative.

Therapeutic Areas of Interest

The versatility of the 2-(4-fluorophenyl)piperazine scaffold is evident in the diverse range of therapeutic targets for which its derivatives have been investigated.

  • Oncology: Arylpiperazine derivatives have garnered significant attention as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis.[6] For instance, derivatives of 2-(4-fluorophenyl)piperazine have been explored as p21-activated kinase 4 (PAK4) inhibitors, which have shown potent antiproliferative activity against lung cancer cell lines.[7]

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many centrally acting drugs.[8] Derivatives of fluorophenylpiperazine have been investigated for the treatment of Alzheimer's disease by targeting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation.[9]

  • Infectious Diseases: The piperazine scaffold is present in numerous antiviral agents.[10] Indoleoxoacetyl piperazine derivatives, which can be synthesized from precursors like 2-(4-fluorophenyl)piperazine, have shown potential as HIV entry inhibitors.[1]

  • Inflammatory Diseases: Phenylpiperazine derivatives have been evaluated for their anti-inflammatory properties.[11] The 2-hydroxy-3-(4-arylpiperazinyl)propyl fragment, which can be synthesized using 2-(4-fluorophenyl)piperazine, is a known pharmacophore for analgesic and anti-inflammatory activities.[12]

  • Cardiovascular Diseases: Certain (fluorophenyl)piperazine derivatives have been investigated for their effects on cardiovascular function, with some exhibiting beta-adrenolytic and vasodilating properties.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies on various series of compounds incorporating the 2-(4-fluorophenyl)piperazine moiety have provided valuable insights for drug design. For example, in a series of inhibitors of human equilibrative nucleoside transporters (ENTs), the presence of a halogen substitute on the phenyl ring of the fluorophenylpiperazine moiety was found to be essential for inhibitory activity against both ENT1 and ENT2.[14][15] This highlights the critical role of the fluorine atom in modulating the biological activity of these compounds.

Conclusion and Future Perspectives

2-(4-Fluorophenyl)piperazine has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its favorable physicochemical properties, coupled with the synthetic accessibility of its secondary amine for further derivatization, have enabled the exploration of a wide chemical space and the discovery of potent modulators of diverse biological targets. The strategic incorporation of the 4-fluorophenyl group often imparts beneficial effects on metabolic stability and target engagement. As our understanding of disease biology continues to evolve, the rational design of novel therapeutics incorporating this privileged scaffold is poised to deliver the next generation of innovative medicines.

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Application Notes & Protocols for 2-(4-Fluorophenyl)piperazine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of centrally acting agents. Its unique conformational flexibility and ability to engage with a wide array of G-protein coupled receptors (GPCRs) and transporters have cemented its role in the development of therapeutics for psychiatric and neurological disorders. Within this class, 2-(4-Fluorophenyl)piperazine represents a key building block and a pharmacologically active molecule in its own right. The introduction of a fluorine atom on the phenyl ring significantly modulates the electronic properties and metabolic stability of the molecule, often enhancing its affinity for specific neuroreceptors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(4-Fluorophenyl)piperazine as a tool compound in neuropharmacology, outlining its mechanisms, and providing field-proven protocols for its characterization.

Section 1: Core Neuropharmacological Profile & Mechanism of Action

2-(4-Fluorophenyl)piperazine and its derivatives exert their effects by interacting with multiple key targets within the central nervous system (CNS). The primary mechanism involves the modulation of dopaminergic and serotonergic pathways, which are critically implicated in the pathophysiology of schizophrenia, depression, and other neuropsychiatric conditions.

Primary Molecular Targets:

  • Dopamine Receptors (D₂/D₃): Phenylpiperazines are well-established ligands for dopamine receptors. The 2-(4-Fluorophenyl)piperazine moiety is integral to compounds designed to have high affinity for the D₂ receptor, a primary target for antipsychotic drugs.[1][2] Antagonism or partial agonism at this receptor is the principal mechanism for alleviating the positive symptoms of schizophrenia.

  • Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C): This scaffold is also a versatile ligand for various serotonin receptors.[1][3] Interaction with 5-HT₁ₐ receptors can contribute to anxiolytic and antidepressant effects, while antagonism at 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics, believed to improve negative symptoms and reduce the risk of extrapyramidal side effects.[4] Some derivatives also show affinity for 5-HT₂C receptors.[5]

  • Neurotransmitter Transporters (DAT, SERT): Certain derivatives containing the 2-(4-Fluorophenyl)piperazine structure have been shown to bind with high affinity to the dopamine transporter (DAT) and the serotonin transporter (SERT), thereby inhibiting the reuptake of these neurotransmitters.[6][7][8] This dual action is a sought-after property for the development of novel antidepressants.

The multi-target engagement of this scaffold is its most significant feature, allowing for the fine-tuning of pharmacological profiles to achieve desired therapeutic outcomes, such as atypical antipsychotic activity or combined antidepressant-anxiolytic effects.[1]

Illustrative Receptor Binding Affinities

The following table summarizes representative binding affinities for compounds containing the arylpiperazine scaffold. Note that specific Ki values for 2-(4-Fluorophenyl)piperazine itself are less commonly published than for its more complex derivatives or isomers like pFPP. The data presented is for illustrative purposes to demonstrate the scaffold's interaction with key neuroreceptors.

Compound/Derivative ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
Arylpiperazine DerivativesDopamine D₂0.28 - 4500
Arylpiperazine DerivativesDopamine D₃0.53 - 20[9][10]
ACP-103 (contains 4-fluorophenyl)Serotonin 5-HT₂ₐ~0.5 (pKi 9.3)
ACP-103 (contains 4-fluorophenyl)Serotonin 5-HT₂C~15.8 (pKi 8.8)
GBR 12909 AnaloguesDopamine Transporter (DAT)0.7[7]
Key Signaling Pathways

The therapeutic and side-effect profiles of 2-(4-Fluorophenyl)piperazine-based ligands are dictated by their influence on downstream signaling cascades. Antagonism at D₂ receptors, for instance, blocks the Gαi-mediated inhibition of adenylyl cyclase, thereby preventing a decrease in cyclic AMP (cAMP).[11] Conversely, antagonism at 5-HT₂ₐ receptors blocks Gαq-mediated activation of phospholipase C (PLC), which would otherwise lead to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Signaling_Pathways cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gai Gαi D2R->Gai Agonist AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP ↓ AC->cAMP FPP_D2 2-(4-FPP) Derivative FPP_D2->D2R Antagonist SHT2A 5-HT2A Receptor Gaq Gαq SHT2A->Gaq Agonist PLC Phospholipase C Gaq->PLC Activates IP3_DAG IP3 / DAG ↑ PLC->IP3_DAG FPP_5HT2A 2-(4-FPP) Derivative FPP_5HT2A->SHT2A Antagonist Radioligand_Binding_Workflow prep 1. Prepare Reagents - hD2R Membranes - [3H]Spiperone (Radioligand) - Test Compound (2-FPP) - Haloperidol (Displacer) - Assay Buffer plate 2. Plate Assay - Add Buffer, Membranes, Test Compound / Controls to 96-well plate prep->plate incubate 3. Incubate - Add [3H]Spiperone to start - Incubate at RT (e.g., 60 min) to reach equilibrium plate->incubate filter 4. Harvest & Filter - Rapidly filter through PEI-soaked GF/B filter mat - Wash with ice-cold buffer incubate->filter dry 5. Dry & Count - Dry filter mat - Add scintillation cocktail - Count in MicroBeta counter filter->dry analyze 6. Analyze Data - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki dry->analyze

Fig 2: Workflow for the D₂ receptor radioligand binding assay.

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist), at a concentration near its Kd (typically ~0.1-0.3 nM). [9]* Test Compound: 2-(4-Fluorophenyl)piperazine, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Positive Control Displacer: Haloperidol or unlabeled Spiperone (10 µM final concentration) for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4. [11]* Filtration Apparatus: 96-well cell harvester with glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Fluid & Counter: Beta-scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a concentration that yields sufficient signal (e.g., 5-15 µg protein per well).

  • Assay Plate Setup (96-well plate):

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound wells: Add 50 µL of each serial dilution of 2-(4-Fluorophenyl)piperazine (typically ranging from 1 pM to 10 µM).

  • Add Membranes: Add 150 µL of the diluted membrane preparation to all wells.

  • Initiate Reaction: Add 50 µL of [³H]Spiperone (diluted in assay buffer to achieve the desired final concentration) to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Terminate the assay by rapid vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester. [12]Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials (or use a filter mat compatible with a MicroBeta counter). Add 4-5 mL of scintillation fluid to each vial. Allow to equilibrate for at least 4 hours in the dark. Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the data as percent specific binding versus the log concentration of 2-(4-Fluorophenyl)piperazine.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Section 3: Application Note - In Vivo Behavioral Assessment

Objective: To assess the antipsychotic-like potential of 2-(4-Fluorophenyl)piperazine using the prepulse inhibition (PPI) of the acoustic startle reflex model in rodents.

Causality and Experimental Rationale: Schizophrenia is characterized by an inability to filter or "gate" sensory information, leading to sensory overload and cognitive fragmentation. [13]Prepulse inhibition (PPI) is an operational measure of this sensorimotor gating. [14]In this paradigm, a weak, non-startling sensory stimulus (the prepulse) presented shortly before a strong, startling stimulus (the pulse) normally inhibits the startle reflex. Patients with schizophrenia exhibit deficient PPI. [15]This deficit can be modeled in rodents by administering psychotomimetic drugs (like the NMDA antagonist MK-801 or the 5-HT₂ₐ agonist DOI) or through genetic modification. [5][16]A potential antipsychotic drug is expected to restore normal PPI in these models. This assay provides high predictive validity for clinical antipsychotic efficacy. [17]

Protocol: MK-801-Induced Disruption of Prepulse Inhibition in Rats

This protocol is a self-validating system. The inclusion of a vehicle-vehicle group establishes the baseline PPI, while the vehicle-MK-801 group confirms the disruption of PPI. The test compound's efficacy is measured by its ability to significantly reverse the MK-801-induced deficit compared to the vehicle-MK-801 group.

PPI_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_test Phase 2: PPI Testing acclimate 1. Acclimate Rats to facility and handling groups 2. Assign to Groups (e.g., Vehicle+Veh, Veh+MK-801, 2-FPP+MK-801) acclimate->groups dose1 3. Administer Test Compound (2-FPP or Vehicle, s.c./p.o.) groups->dose1 wait1 4. Pre-treatment Time (e.g., 30 min) dose1->wait1 dose2 5. Administer Disruptor (MK-801 or Vehicle, s.c.) wait1->dose2 wait2 6. Uptake Time (e.g., 30 min) dose2->wait2 place 7. Place Rat in Startle Chamber wait2->place acclimate_chamber 8. Acclimate to Chamber (5 min with background noise) place->acclimate_chamber session 9. Run PPI Session - Pulse-alone trials - Prepulse+Pulse trials - No-stimulus trials acclimate_chamber->session remove 10. Remove Animal session->remove analyze Phase 3: Data Analysis - Calculate Startle Magnitude - Calculate %PPI for each prepulse - Statistical Comparison (ANOVA) remove->analyze

Fig 3: Workflow for the Prepulse Inhibition (PPI) experiment.

Materials:

  • Subjects: Male Wistar or Sprague-Dawley rats (250-300g).

  • Apparatus: Commercially available startle chambers equipped with a loudspeaker, a platform with a piezoelectric sensor to detect movement, and software for stimulus control and data acquisition (e.g., SR-LAB). [18]* Test Compound: 2-(4-Fluorophenyl)piperazine, dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80). Doses might range from 1-10 mg/kg.

  • Disrupting Agent: MK-801 (dizocilpine), dissolved in saline (e.g., 0.1-0.2 mg/kg, s.c.).

  • Vehicle: The solvent used for both the test compound and MK-801.

Step-by-Step Methodology:

  • Animal Acclimation: Animals should be habituated to the testing room for at least 60 minutes before the experiment begins.

  • Dosing:

    • Administer the test compound (2-(4-Fluorophenyl)piperazine) or its vehicle via the chosen route (e.g., subcutaneous, s.c., or per os, p.o.).

    • After a pre-treatment interval (e.g., 30 minutes), administer the disrupting agent (MK-801) or its vehicle (saline, s.c.).

    • Allow an additional uptake period (e.g., 30 minutes) before placing the animal in the startle chamber.

  • PPI Session:

    • Place the rat into the Plexiglas cylinder inside the sound-attenuated chamber.

    • Acclimation Period: Allow the animal to acclimate for 5 minutes with background white noise (e.g., 65-70 dB).

    • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

      • Prepulse-Pulse trials: A weaker acoustic prepulse (e.g., 73, 76, or 82 dB for 20 ms) precedes the 120 dB pulse by a specific interval (typically 100 ms). [18] * No-stimulus trials: Background noise only, to measure baseline movement.

    • The entire session typically lasts 20-30 minutes.

  • Data Recording: The startle response is measured as the maximal force (in arbitrary units) detected by the piezoelectric sensor during a 65-100 ms window following the onset of the startle pulse.

  • Data Analysis:

    • Calculate the average startle magnitude for each trial type.

    • Prepulse Inhibition is calculated as a percentage for each prepulse intensity: %PPI = 100 - [(Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) x 100].

    • Analyze the data using a two-way Analysis of Variance (ANOVA) with treatment group and prepulse intensity as factors, followed by appropriate post-hoc tests to compare groups. A significant restoration of %PPI in the 2-FPP + MK-801 group compared to the Vehicle + MK-801 group indicates antipsychotic-like activity.

Section 4: Application Note - Bioanalytical Quantification in Plasma

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Fluorophenyl)piperazine in plasma samples obtained from pharmacokinetic or behavioral studies.

Causality and Experimental Rationale: Understanding a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion—is essential. [19]Quantifying the drug concentration in plasma allows researchers to establish a relationship between dose, exposure, and the observed pharmacological effect (a PK/PD relationship). For instance, if a high dose in a PPI experiment shows no effect, HPLC analysis can determine if this is due to a lack of intrinsic activity or simply poor bioavailability. A robust and reliable analytical method is therefore indispensable for interpreting in vivo data correctly. HPLC with UV or mass spectrometry (MS) detection is a standard technique for this purpose. [19][20][21]

Protocol: HPLC-UV Method for Plasma Quantification

This protocol is a self-validating system. The use of an internal standard (IS) corrects for variability during sample processing and injection. The generation of a calibration curve with known concentrations of the analyte allows for the accurate and precise quantification of the unknown concentration in the study samples.

HPLC_Workflow prep 1. Prepare Standards - Stock solutions of 2-FPP & IS - Calibration standards - Quality Control (QC) samples sample_proc 2. Process Plasma Samples - Thaw plasma samples - Add Internal Standard (IS) - Perform Protein Precipitation (e.g., with Acetonitrile) prep->sample_proc centrifuge 3. Centrifuge & Extract - Centrifuge to pellet protein - Transfer supernatant - Evaporate and reconstitute sample_proc->centrifuge inject 4. HPLC Analysis - Inject sample onto HPLC system - Separate on C18 column - Detect with UV detector centrifuge->inject analyze 5. Data Processing - Integrate peak areas (Analyte & IS) - Generate Calibration Curve - Calculate concentration in unknowns inject->analyze

Fig 4: Workflow for HPLC quantification of 2-FPP in plasma.

Materials:

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm), and an autosampler.

  • Plasma Samples: Collected from animals dosed with 2-(4-Fluorophenyl)piperazine, stored at -80°C.

  • Chemicals: 2-(4-Fluorophenyl)piperazine analytical standard, a suitable internal standard (IS, e.g., another phenylpiperazine not present in the study), HPLC-grade acetonitrile and methanol, and purified water.

  • Reagents: Formic acid or phosphate buffer to control the mobile phase pH.

  • Sample Preparation: Protein precipitation agent (e.g., ice-cold acetonitrile), solid-phase extraction (SPE) cartridges (optional, for higher cleanliness). [20][22] Step-by-Step Methodology:

  • Preparation of Standards and QCs:

    • Prepare a 1 mg/mL stock solution of 2-(4-Fluorophenyl)piperazine and the internal standard (IS) in methanol.

    • From the stock, prepare working solutions and spike into blank plasma to create a calibration curve (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

  • Extraction:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid), e.g., 40:60 (v/v) Acetonitrile:Water. [23] * Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has significant absorbance (e.g., ~254 nm, to be determined by UV scan).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Record the chromatograms and integrate the peak areas for both 2-(4-Fluorophenyl)piperazine and the internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. Perform a linear regression.

    • Use the regression equation from the calibration curve to calculate the concentration of 2-(4-Fluorophenyl)piperazine in the unknown plasma samples.

Conclusion

2-(4-Fluorophenyl)piperazine is a valuable molecular scaffold for neuropharmacological research and drug discovery. Its multi-target profile, engaging key dopamine and serotonin receptors, makes it an ideal starting point for developing novel treatments for complex CNS disorders. The systematic application of the protocols detailed herein—from in vitro receptor binding to in vivo behavioral assessment and bioanalytical quantification—provides a robust framework for elucidating the full pharmacological profile of its derivatives. By integrating data from these distinct but complementary assays, researchers can effectively advance promising compounds through the preclinical development pipeline.

References

A consolidated list of authoritative sources cited within this guide.

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Zajdel, P., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease. [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. [Link]

  • Iannitelli, V., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Busch, D. H., et al. (2004). Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. Bioorganic & Medicinal Chemistry. [Link]

  • Gatch, M. B., et al. (2013). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Behavioural Pharmacology. [Link]

  • Tang, P. C. T., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. Journal of Clinical Psychopharmacology. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lucki, I., et al. (1986). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Power, J. D., et al. (2014). Analytical Methods for the Isomeric Differentiation of the Designer Piperazine Drugs. Analytical Methods. [Link]

  • Avenoso, A., et al. (2001). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Castilho, V. P., et al. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. protocols.io. [Link]

  • Lemoine, L., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Husbands, S. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]

  • Orsolini, L., et al. (2024). Piperazine Abuse and Psychosis: A Systematic Review of the Literature. Psychiatry International. [Link]

  • Kuut, G. (2014). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • Inta, D., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol. [Link]

  • Karadaş, B., et al. (2017). Development of a validated HPLC method for simultaneous determination of olanzapine and aripiprazole in human plasma. ResearchGate. [Link]

  • Augusta University. (n.d.). Pre-pulse Inhibition. [Link]

  • Jones, C. A., et al. (2020). Animal Models of Psychosis: Current State and Future Directions. ACS Chemical Neuroscience. [Link]

  • Izenwasser, S., et al. (1998). Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of Medicinal Chemistry. [Link]

  • de Castro, E. H. S., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. [Link]

  • Agoston, G. E., et al. (2002). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (n.d.). Prepulse inhibition (PPI) of the Acoustic Startle Response. [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]

  • Williams, T. (2019). Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Blood by Solid Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. CUNY Academic Works. [Link]

  • Jones, C. A., et al. (2011). Animal models of schizophrenia. British Journal of Pharmacology. [Link]

  • Barrett, B., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kumar, A., et al. (2010). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry. [Link]

  • Agbaba, D., et al. (2019). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • ResearchGate. (n.d.). Testing Prepulse Inhibition of Acoustic Startle in Rodents | Request PDF. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

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The Strategic Incorporation of 2-(4-Fluorophenyl)piperazine in the Synthesis of Potent and Selective MAO-B Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative disorders. Herein, we provide an in-depth exploration of the synthesis and evaluation of Monoamine Oxidase B (MAO-B) inhibitors, with a particular focus on the strategic use of the 2-(4-Fluorophenyl)piperazine moiety. This document offers not only detailed, step-by-step protocols but also elucidates the causal reasoning behind the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Critical Role of MAO-B Inhibition in Neurodegenerative Disease

Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of dopamine and other monoamine neurotransmitters in the brain.[1] Dysregulation of MAO-B activity is strongly implicated in the pathophysiology of several neurodegenerative conditions, most notably Parkinson's disease and Alzheimer's disease.[1][2] The enzymatic breakdown of dopamine by MAO-B not only depletes this crucial neurotransmitter, leading to the motor symptoms characteristic of Parkinson's, but also generates reactive oxygen species (ROS) as byproducts, contributing to oxidative stress and neuronal damage.[2]

Consequently, the selective inhibition of MAO-B has emerged as a promising therapeutic strategy. By blocking the action of this enzyme, inhibitors can increase the synaptic availability of dopamine and reduce the production of harmful ROS, thereby offering both symptomatic relief and potential neuroprotective effects.[3] The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms, is a "privileged structure" in medicinal chemistry due to its favorable pharmacodynamic and pharmacokinetic properties.[4] The incorporation of a 2-(4-Fluorophenyl)piperazine unit into various molecular frameworks has proven to be a particularly effective strategy for developing potent and selective MAO-B inhibitors. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions within the enzyme's active site.

This guide will detail the synthesis of two major classes of MAO-B inhibitors featuring the 2-(4-Fluorophenyl)piperazine moiety: pyridazinone and chalcone derivatives. We will provide robust protocols for their synthesis, purification, and characterization, as well as for the in vitro evaluation of their inhibitory activity against MAO-B.

Synthesis of 2-(4-Fluorophenyl)piperazine-Containing MAO-B Inhibitors

The synthesis of these inhibitors typically involves a multi-step process, beginning with the coupling of 2-(4-Fluorophenyl)piperazine to a core scaffold, followed by further functionalization. Below, we provide detailed protocols for the synthesis of a representative pyridazinone and a chalcone derivative.

Synthesis of a Pyridazinone-Based MAO-B Inhibitor

This protocol describes the synthesis of a 6-(4-(2-fluorophenyl) piperazine-1-yl)-3(2H)-pyridazinone derivative, a class of compounds that has shown excellent MAO-B inhibitory activity.[5]

Diagram of the Synthetic Workflow:

G A 3,6-Dichloropyridazine + 2-(4-Fluorophenyl)piperazine B Nucleophilic Aromatic Substitution A->B Ethanol, Reflux C 3-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine B->C D Hydrolysis C->D Glacial Acetic Acid, Reflux E 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone D->E F Alkylation with Ethyl Bromoacetate E->F K2CO3, Acetone G Ethyl 2-(6-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopyridazin-2(3H)-yl)acetate F->G H Hydrazinolysis G->H Hydrazine Hydrate I 2-(6-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopyridazin-2(3H)-yl)acetohydrazide H->I J Condensation with Substituted Benzaldehyde I->J K Final Pyridazinone MAO-B Inhibitor J->K G A 4'-piperazinoacetophenone + Substituted Benzaldehyde B Claisen-Schmidt Condensation A->B Ethanol, 40% KOH, Stir 10-12h C Final Chalcone MAO-B Inhibitor B->C G A Synthesized Compound B Thin Layer Chromatography (TLC) A->B Purity Check D Purity Assessment (HPLC) A->D C Column Chromatography (if necessary) B->C Purification C->D E Structural Elucidation D->E F 1H NMR E->F G 13C NMR E->G H Mass Spectrometry (HRMS) E->H I Confirmed Pure Inhibitor F->I G->I H->I

Sources

Topic: Preparation and Certification of 2-(4-Fluorophenyl)piperazine as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis, purification, and multi-technique analytical certification of 2-(4-Fluorophenyl)piperazine for use as a primary analytical reference standard. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodology emphasizes a self-validating system of orthogonal analytical techniques to establish identity, purity, and potency with a high degree of scientific certainty, in alignment with international regulatory expectations.

Introduction: The Imperative for a Certified Reference Standard

2-(4-Fluorophenyl)piperazine is a critical structural motif and key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its presence in synthetic pathways necessitates rigorous control and accurate quantification to ensure the quality, safety, and efficacy of the final drug product. An analytical reference standard, characterized to the highest metrological standards, is the cornerstone of any valid analytical method used for this purpose.

The establishment of a reference standard is not merely about achieving high chemical purity; it is about certifying that purity and identity with orthogonal, validated methods that provide a complete analytical picture. This approach ensures trustworthiness and is a foundational requirement of Good Manufacturing Practices (GMP) and international guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] This guide provides the technical protocols to achieve this benchmark.

Strategic Approach: Synthesis, Purification, and Certification Workflow

The preparation of a reference standard is a linear process with integrated feedback loops. The overall strategy involves a robust synthesis, a meticulous purification to remove process-related impurities and by-products, and a comprehensive analytical characterization to certify the material.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification cluster_2 Phase 3: Certification S Synthesis Protocol (Buchwald-Hartwig Amination) W Aqueous Work-up & Crude Isolation S->W P Recrystallization (High Purity Target) W->P Crude Product D Drying under Vacuum P->D I Identity Confirmation (NMR, MS, FTIR) D->I Purified Material PU Purity & Impurity Profiling (HPLC, GC, Karl Fischer) I->PU PO Potency Assignment (Mass Balance Calculation) PU->PO C Certified Reference Standard (CRS) PO->C

Caption: Overall workflow for reference standard preparation.

Phase 1: Synthesis of 2-(4-Fluorophenyl)piperazine

Rationale for Synthetic Route: A Palladium-catalyzed Buchwald-Hartwig amination is selected for this synthesis. This cross-coupling reaction is highly efficient for forming C-N bonds, exhibits broad functional group tolerance, and typically proceeds with high yields. It represents a modern, reliable alternative to classical nucleophilic aromatic substitution methods, which may require harsh conditions.[4]

Protocol 3.1: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add 1-bromo-4-fluorobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.01 eq) and RuPhos (0.02 eq).

  • Solvent Addition: Add anhydrous toluene via cannula to the flask.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Phase 2: Purification to Reference Standard Grade

Rationale for Purification Method: Recrystallization is the chosen method for purification. It is a cost-effective and scalable technique that is exceptionally good at removing minor impurities from a crystalline solid, yielding a product with high crystalline order and purity. The choice of solvent system is critical. An isopropanol/water system is effective for this compound, as 2-(4-fluorophenyl)piperazine is soluble in hot isopropanol but sparingly soluble at lower temperatures, while water acts as an anti-solvent.

Protocol 4.1: Recrystallization

  • Dissolution: Dissolve the crude 2-(4-fluorophenyl)piperazine in a minimal amount of hot isopropanol (approx. 80 °C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel.

  • Crystallization: Slowly add deionized water to the hot solution until turbidity is observed. Re-heat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol/water (1:1).

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight to remove residual solvents.

Phase 3: Analytical Characterization and Certification

A reference standard's value is derived from its comprehensive characterization data. A battery of orthogonal analytical tests is required to confirm identity and quantify purity, leading to a defensible potency assignment.

Rationale for Orthogonal Testing: Relying on a single analytical technique for purity is insufficient. For example, HPLC is excellent for non-volatile organic impurities, while Gas Chromatography (GC) is superior for volatile ones. Using both provides a more complete and trustworthy purity profile. This principle of orthogonality is a cornerstone of a self-validating analytical system.

G cluster_identity Identity Confirmation cluster_purity Purity & Impurity Quantification CRS Certified Reference Standard (Potency Assigned) NMR NMR (1H, 13C, 19F) (Structural Skeleton) NMR->CRS Confirms Structure MS Mass Spectrometry (Molecular Weight) MS->CRS Confirms Structure FTIR FTIR (Functional Groups) FTIR->CRS Confirms Structure HPLC HPLC-UV (Organic Impurities) HPLC->CRS Quantifies Purity for Mass Balance GC GC-FID (Orthogonal Check/Volatiles) GC->CRS Quantifies Purity for Mass Balance KF Karl Fischer (Water Content) KF->CRS Quantifies Purity for Mass Balance ROI Residue on Ignition (Inorganic Impurities) ROI->CRS Quantifies Purity for Mass Balance

Caption: Logic of orthogonal analytical certification.

Identity Confirmation Protocols

Protocol 5.1.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Sample Prep: Dissolve ~10 mg of the standard in 0.7 mL of Chloroform-d (CDCl₃).

  • Expected ¹H NMR Data: (400 MHz, CDCl₃) δ 6.95 (t, 2H), 6.85 (m, 2H), 3.05 (m, 4H), 3.00 (m, 4H), 2.20 (s, 1H, NH).[5]

  • Expected ¹³C NMR Data: (100 MHz, CDCl₃) δ 157.0 (d), 147.8, 118.5 (d), 115.5 (d), 50.5, 46.0.[5]

  • Rationale: NMR provides unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton and carbon atom.

Protocol 5.1.2: Mass Spectrometry (MS)

  • Instrument: GC-MS with Electron Ionization (EI) source.

  • Expected Result: The EI mass spectrum should show a molecular ion peak [M]⁺ at m/z = 180.22, corresponding to the molecular weight of C₁₀H₁₃FN₂.[5] Common fragment ions for phenylpiperazines should also be observed.[6]

  • Rationale: MS confirms the molecular weight of the compound, providing a fundamental check of its identity.

Protocol 5.1.3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: FTIR Spectrometer with ATR accessory.

  • Expected Characteristic Peaks: ~3250 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Aromatic C-H stretch), ~2800-2950 cm⁻¹ (Aliphatic C-H stretch), ~1510 cm⁻¹ (Aromatic C=C stretch), ~1230 cm⁻¹ (C-F stretch).[7][8]

  • Rationale: FTIR confirms the presence of key functional groups, corroborating the structure determined by NMR.

Purity Assessment and Potency Calculation Protocols

Protocol 5.2.1: Purity by High-Performance Liquid Chromatography (HPLC)

  • System: HPLC with UV Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile and phosphate buffer (pH 2.0) in a gradient elution.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: 239 nm.[9]

  • Sample Prep: Accurately weigh and dissolve the standard in the mobile phase to a concentration of ~1.0 mg/mL.

  • Analysis: Perform an area percent calculation on the resulting chromatogram. The purity should be ≥ 99.5%, and all impurities >0.05% should be identified if possible.

  • Rationale: HPLC is the gold standard for quantifying organic, non-volatile impurities in pharmaceutical materials.

Protocol 5.2.2: Water Content by Karl Fischer Titration

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Procedure: Accurately weigh a suitable amount of the standard and titrate with Karl Fischer reagent.

  • Rationale: Water is a common impurity that must be accurately quantified for mass balance calculations.

Protocol 5.2.3: Other Impurities

  • Residual Solvents (GC-HS): Analyze for isopropanol and toluene using headspace gas chromatography as per USP <467>.

  • Inorganic Impurities (Residue on Ignition/Sulphated Ash): Determine the non-volatile inorganic content as per USP <281>.

Data Summary & Potency Assignment

The final certified potency is calculated using the mass balance equation, which accounts for all measured components.

ParameterMethodResult
Identity NMR, MS, FTIRConforms to Structure
Purity (Organic) HPLC99.85%
Water Content Karl Fischer0.08%
Residual Solvents GC-HS<0.01%
Inorganic Impurities Residue on Ignition0.02%
Assigned Potency Mass Balance 99.7%

Note: Data shown are for illustrative purposes.

Potency Calculation: Potency (%) = (100% - % Organic Impurities) x (1 - (Water Content % / 100)) x (1 - (Residual Solvents % / 100)) x (1 - (Inorganic Impurities % / 100)) Potency (%) = (99.85%) x (1 - 0.0008) x (1 - <0.0001) x (1 - 0.0002) ≈ 99.7%

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation and certification of 2-(4-Fluorophenyl)piperazine as an analytical reference standard. By integrating a reliable synthesis, meticulous purification, and a suite of orthogonal analytical techniques, a laboratory can produce a reference material with a well-documented and scientifically defensible statement of identity, purity, and potency. Adherence to these principles is essential for ensuring data integrity in research, development, and quality control, ultimately contributing to the delivery of safe and effective medicines.

References

  • MDPI. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Retrieved from [Link]

  • R Discovery. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Anglia Ruskin Research Online (ARRO) - Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • ResolveMass Laboratories Inc. (n.d.). Secondary Reference Standard Qualification. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2007). Spectral investigation and normal coordinate analysis of piperazine. Vol. 45, pp. 653-657.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved from [Link]

  • Wiley Online Library. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)piperazine. As a crucial building block in medicinal chemistry, optimizing its synthesis for yield and purity is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-fluorophenyl)piperazine, offering causative explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of 2-(4-fluorophenyl)piperazine can stem from several factors, primarily dependent on the chosen synthetic route. Here’s a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: Insufficient reaction time, suboptimal temperature, or catalyst deactivation can lead to a stalled reaction. For instance, in a Buchwald-Hartwig amination, the palladium catalyst can be sensitive to air and moisture.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if it improves conversion. Be mindful of potential side reactions at higher temperatures.

      • Inert Atmosphere: For air- and moisture-sensitive reactions like the Buchwald-Hartwig amination, ensure all reagents and solvents are thoroughly dried and degassed. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Causality: A common side reaction is the formation of the disubstituted piperazine, where two molecules of the fluorophenyl group attach to one piperazine molecule. This is especially prevalent when the molar ratio of piperazine to the aryl halide is not carefully controlled.

    • Solution:

      • Stoichiometry Control: Use a significant excess of piperazine to favor the monosubstituted product. A molar ratio of 4:1 to 5:1 (piperazine:aryl halide) is often a good starting point.

      • Slow Addition: Add the aryl halide slowly to the reaction mixture containing piperazine. This maintains a high concentration of piperazine relative to the aryl halide throughout the reaction, minimizing the chance of disubstitution.

  • Suboptimal Reagent Quality: The purity of starting materials is critical.

    • Causality: Impurities in piperazine, the aryl halide, or the catalyst can interfere with the reaction. For example, hydrated piperazine can introduce water, which can be detrimental to certain catalytic cycles.

    • Solution:

      • Reagent Purity Check: Use high-purity reagents. If necessary, purify piperazine by recrystallization or distillation before use. Ensure the aryl halide is free from contaminants.

      • Catalyst Quality: Use a fresh, high-quality catalyst. If you suspect catalyst deactivation, consider using a more robust ligand or a pre-catalyst.

Question: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What is it and how can I minimize it?

Answer: This high-molecular-weight byproduct is most likely the 1,4-bis(4-fluorophenyl)piperazine.

  • Causality: As mentioned previously, this disubstituted product forms when a molecule of the desired 2-(4-fluorophenyl)piperazine reacts with another molecule of the 4-fluorophenyl halide. This is a classic example of a competitive reaction in piperazine chemistry.

  • Minimization Strategies:

    • Molar Ratio Adjustment: The most effective way to suppress the formation of the disubstituted byproduct is to use a large excess of piperazine. This statistical approach increases the probability of the aryl halide reacting with an un-substituted piperazine molecule.

    • Protecting Group Strategy: For more sensitive substrates or when a high-purity product is essential, consider using a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, preventing disubstitution. The desired 2-(4-fluorophenyl)piperazine can then be obtained by deprotection of the Boc group after the coupling reaction. This multi-step approach often provides a cleaner product with a higher overall yield, despite the extra steps.[1]

Question: My product is difficult to purify. What are the best methods for isolating pure 2-(4-fluorophenyl)piperazine?

Answer: Purification challenges often arise from the presence of unreacted starting materials (especially excess piperazine) and the disubstituted byproduct.

  • Removal of Excess Piperazine:

    • Aqueous Wash: Piperazine is highly soluble in water. During the workup, washing the organic layer with water or a dilute acid solution (e.g., 1M HCl) will effectively remove the majority of the unreacted piperazine by forming its water-soluble salt.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing residual piperazine.

  • Separation from the Disubstituted Byproduct:

    • Crystallization: 2-(4-Fluorophenyl)piperazine and its disubstituted byproduct often have different solubilities in various solvents. Experiment with different solvent systems (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate mixtures) to find conditions where the desired product preferentially crystallizes, leaving the impurity in the mother liquor.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable method for separating the mono- and disubstituted products. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), will typically provide good separation. The disubstituted product is less polar and will elute first.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 2-(4-fluorophenyl)piperazine?

There are three primary synthetic routes for the preparation of 2-(4-fluorophenyl)piperazine:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often straightforward method where piperazine acts as a nucleophile and displaces a leaving group (typically a halogen) from an activated aromatic ring. For 2-(4-fluorophenyl)piperazine, this involves the reaction of piperazine with a 1-fluoro-4-halobenzene (e.g., 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene). The reaction is typically carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[2] In this case, piperazine is coupled with a 4-fluorophenyl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene) in the presence of a palladium catalyst and a suitable phosphine ligand. This method is often preferred for its high yields and functional group tolerance.[3][4]

  • Synthesis from Diethanolamine: This route involves the cyclization of a diethanolamine derivative. Diethanolamine can be reacted with a 4-fluoroaniline derivative under acidic conditions to form the piperazine ring. This method can be cost-effective for large-scale synthesis but may require harsher reaction conditions.[5]

Which synthetic route generally gives the highest yield?

The Buchwald-Hartwig amination typically provides the highest yields, often exceeding 90%, due to the high efficiency of the palladium catalyst and the mild reaction conditions.[1][3][4] Nucleophilic aromatic substitution can also give good yields, particularly with activated aryl halides, but may require higher temperatures and can be more prone to side reactions. The synthesis from diethanolamine can be variable in yield and may require more extensive optimization.

Synthetic RouteTypical Reported YieldKey AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 60-85%Cost-effective reagents, simple procedure.Requires elevated temperatures, potential for side reactions.
Buchwald-Hartwig Amination 85-97%High yields, mild conditions, good functional group tolerance.[3][4]Higher cost of catalyst and ligands.
Synthesis from Diethanolamine 40-70%Inexpensive starting materials.[5]Harsher reaction conditions, potentially lower yields.

What are the critical safety precautions to consider during this synthesis?

  • Piperazine Handling: Piperazine is a corrosive and sensitizing agent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Safety: Many of the solvents used (e.g., DMF, DMSO, toluene) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use and handle them accordingly.

  • Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere.

  • Pressure and Temperature: Some reactions may be conducted at elevated temperatures and pressures. Use appropriate glassware and equipment designed for these conditions and take necessary precautions to prevent accidents.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Piperazine (anhydrous)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add piperazine (5.0 eq) to the flask.

  • Add anhydrous, degassed toluene to the flask.

  • Add 1-bromo-4-fluorobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate gradient).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 1-Chloro-4-fluorobenzene

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add piperazine (5.0 eq) and potassium carbonate (2.0 eq).

  • Add DMF to the flask.

  • Add 1-chloro-4-fluorobenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Synthesis_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Piperazine Piperazine Buchwald-Hartwig Amination Buchwald-Hartwig Amination Piperazine->Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) Piperazine->Nucleophilic Aromatic Substitution (SNAr) 4-Fluorophenyl Halide 4-Fluorophenyl Halide 4-Fluorophenyl Halide->Buchwald-Hartwig Amination 4-Fluorophenyl Halide->Nucleophilic Aromatic Substitution (SNAr) Diethanolamine Diethanolamine Cyclization Cyclization Diethanolamine->Cyclization 2-(4-Fluorophenyl)piperazine 2-(4-Fluorophenyl)piperazine Buchwald-Hartwig Amination->2-(4-Fluorophenyl)piperazine High Yield Nucleophilic Aromatic Substitution (SNAr)->2-(4-Fluorophenyl)piperazine Good Yield Cyclization->2-(4-Fluorophenyl)piperazine Variable Yield

Caption: Overview of synthetic routes to 2-(4-Fluorophenyl)piperazine.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn reagent_quality Poor Reagent Quality start->reagent_quality monitor Monitor Progress (TLC/LC-MS) incomplete_rxn->monitor temp Optimize Temperature incomplete_rxn->temp inert Ensure Inert Atmosphere incomplete_rxn->inert ratio Adjust Stoichiometry (Excess Piperazine) side_rxn->ratio addition Slow Addition of Aryl Halide side_rxn->addition protect Use Protecting Group side_rxn->protect purify_reagents Purify Starting Materials reagent_quality->purify_reagents fresh_catalyst Use Fresh Catalyst reagent_quality->fresh_catalyst

Caption: Troubleshooting workflow for low reaction yield.

References

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one. National Institutes of Health. [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]

  • Barberis, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Institutes of Health. [Link]

  • Mishra, V., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(7), 933-945. [Link]

Sources

Technical Support Center: 2-(4-Fluorophenyl)piperazine Synthesis and Side Product Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)piperazine. This guide is designed to provide in-depth troubleshooting advice and detailed analytical protocols to help you navigate the common challenges encountered during the synthesis and purification of this important building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues arising during the synthesis of 2-(4-Fluorophenyl)piperazine, primarily focusing on the widely used Buchwald-Hartwig amination and reductive amination routes.

Synthesis & Reaction Troubleshooting

Q1: My Buchwald-Hartwig reaction is resulting in a low yield of 2-(4-Fluorophenyl)piperazine and a significant amount of a major byproduct. What is this byproduct and how can I minimize its formation?

A1: The most common and significant byproduct in the Buchwald-Hartwig amination of piperazine with a halo-fluorobenzene is the double-arylated product, 1,4-bis(4-fluorophenyl)piperazine .[1] This occurs because both nitrogen atoms of the piperazine ring can undergo arylation.

Causality and Mitigation Strategies:

  • Stoichiometry: Using a large excess of piperazine relative to the aryl halide is the most effective way to favor mono-arylation. A 3 to 5-fold excess of piperazine is a good starting point. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the already mono-arylated product.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the piperazine and catalyst can help maintain a high effective concentration of unreacted piperazine, further suppressing the formation of the di-substituted product.

  • Protecting Groups: While adding complexity, using a mono-protected piperazine (e.g., N-Boc-piperazine) will completely prevent the formation of the bis-arylated byproduct. The protecting group can then be removed in a subsequent step.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity of the reaction. While various systems can be effective, some bulkier phosphine ligands may offer slightly better selectivity for mono-arylation.

Q2: I am performing a reductive amination to synthesize 2-(4-Fluorophenyl)piperazine and my reaction is incomplete or shows multiple unidentified spots on TLC. What are the likely causes?

A2: Incomplete reactions and the formation of multiple byproducts in reductive amination are often related to the reaction conditions and the stability of the intermediates.

Causality and Mitigation Strategies:

  • Imine Formation: The initial step is the formation of an imine or enamine intermediate. This step is often pH-sensitive. Ensure the reaction conditions are suitable for imine formation, which is typically in a slightly acidic to neutral pH range.

  • Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is a common choice as it is mild and selective for the reduction of the imine in the presence of the aldehyde.[2] Ensure the STAB is fresh and added in a sufficient molar excess (typically 1.5-2 equivalents). Other reducing agents like sodium cyanoborohydride can also be used, but may require stricter pH control.

  • Reaction Temperature and Time: While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions of the Aldehyde: The starting aldehyde may be prone to side reactions such as self-condensation (aldol reaction) or oxidation. It is crucial to use a high-purity aldehyde and consider adding it to the reaction mixture containing the amine and reducing agent to minimize its time in solution before reacting.

Impurity Identification and Analysis

Q3: How can I identify the common impurities in my 2-(4-Fluorophenyl)piperazine product?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. The most common impurities to look for are:

  • 1,4-bis(4-fluorophenyl)piperazine: The di-arylated byproduct from the Buchwald-Hartwig synthesis.

  • Positional Isomers: 2-(2-Fluorophenyl)piperazine and 2-(3-Fluorophenyl)piperazine, which may be present if the starting halo-fluorobenzene contains isomeric impurities.

  • Unreacted Starting Materials: Residual piperazine or halo-fluorobenzene.

  • Byproducts from Reductive Amination: Unreacted aldehyde, the corresponding alcohol from aldehyde reduction, and potentially over-alkylated products.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC-UV): This is the primary technique for quantifying the purity of your product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and can provide structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the structure of your main product and identifying impurities, especially isomers.

Q4: What are the key analytical parameters to look for to differentiate 2-(4-Fluorophenyl)piperazine from its common impurities?

A4:

Table 1: Key Analytical Differentiators for 2-(4-Fluorophenyl)piperazine and Common Impurities

CompoundHPLC Retention TimeGC-MS Key Fragments (m/z)Key 1H NMR Signals (in CDCl3)
2-(4-Fluorophenyl)piperazine Main Peak180 (M+), 137, 122, 95Aromatic protons in the para-substituted pattern (~6.8-7.0 ppm), piperazine protons (~3.0-3.2 ppm), NH proton (variable)
1,4-bis(4-fluorophenyl)piperazine Longer than main peak286 (M+), 143, 122Aromatic protons in the para-substituted pattern (~6.8-7.0 ppm), piperazine protons (a single peak around 3.3 ppm due to symmetry)
2-(2-Fluorophenyl)piperazine Similar to main peak, may require optimized method180 (M+), different fragmentation from 4-FPPAromatic protons show a more complex splitting pattern characteristic of ortho-substitution
2-(3-Fluorophenyl)piperazine Similar to main peak, may require optimized method180 (M+), different fragmentation from 4-FPPAromatic protons show a more complex splitting pattern characteristic of meta-substitution
Piperazine Shorter than main peak86 (M+), 56, 43A single peak for all piperazine protons (~2.9 ppm), NH proton (variable)

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation of 2-(4-Fluorophenyl)piperazine from its common impurities. Method optimization may be required based on the specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the initial mobile phase composition.

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for the identification of volatile impurities and the main product.

  • Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or methanol.

Visualizations

Buchwald_Hartwig_Side_Reaction ArylHalide 4-Fluorobromobenzene MonoArylated 2-(4-Fluorophenyl)piperazine (Desired Product) ArylHalide->MonoArylated DiArylated 1,4-bis(4-Fluorophenyl)piperazine (Side Product) ArylHalide->DiArylated Piperazine Piperazine Piperazine->MonoArylated Catalyst Pd Catalyst + Ligand + Base Catalyst->MonoArylated Catalyst->DiArylated MonoArylated->DiArylated Reaction with another molecule of Aryl Halide

Caption: Buchwald-Hartwig reaction pathway and side product formation.

Reductive_Amination_Troubleshooting Problem Low Yield / Multiple Spots in Reductive Amination Cause1 Inefficient Imine Formation Problem->Cause1 Cause2 Incorrect Reducing Agent Stoichiometry/Activity Problem->Cause2 Cause3 Aldehyde Side Reactions Problem->Cause3 Solution1 Optimize pH (slightly acidic to neutral) Cause1->Solution1 Solution Solution2 Use fresh STAB (1.5-2 eq.) Cause2->Solution2 Solution Solution3 Use high-purity aldehyde; add it last to the reaction mixture Cause3->Solution3 Solution

Caption: Troubleshooting logic for reductive amination issues.

References

  • Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 774-793. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare. (2015). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. (n.d.). [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). [Link]

Sources

Technical Support Center: Chiral Separation of 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the specific challenges of separating 2-(4-Fluorophenyl)piperazine enantiomers. This guide prioritizes high-resolution separation, reproducibility, and scalability.

Case Reference: 2-FPP-Enantio-Res Classification: Secondary Amine / C2-Substituted Heterocycle Primary Challenge: Severe peak tailing due to basic nitrogen interaction; low resolution due to conformational flexibility of the piperazine ring.

🔬 Method Development Workflow

The following decision tree outlines the logical progression for developing a robust separation method for 2-arylpiperazines.

MethodDevelopment Start Analyte: 2-(4-Fluorophenyl)piperazine Screen1 Tier 1: Direct HPLC (Immobilized CSP) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Optimize1 Add 0.1% DEA/TEA Adjust Alcohol % Check1->Optimize1 No (Tailing/Overlap) Success Method Validated Check1->Success Yes Optimize1->Screen1 Tier2 Tier 2: Polar Organic Mode (100% MeOH/ACN + Base) Optimize1->Tier2 If Solubility/Selectivity Fails Check2 Resolution > 1.5? Tier2->Check2 Tier3 Tier 3: Derivatization (GITC/FLEC) Check2->Tier3 No Check2->Success Yes Tier3->Success

Caption: Logical workflow for optimizing the chiral resolution of basic 2-arylpiperazines, moving from direct immobilized phases to derivatization.

🛠️ Tier 1: Direct HPLC Separation (The Gold Standard)

For 2-substituted piperazines, the secondary amine at position 1 and the secondary amine at position 4 create significant interaction with residual silanols on silica-based columns. Immobilized polysaccharide columns are the industry standard here because they allow for stronger solvents (like DCM or THF) which can suppress aggregation, and they are robust against basic additives.

Recommended Protocol
  • Column: Chiralpak IC or Chiralpak IA (Immobilized Amylose/Cellulose derivatives). The "I" series is crucial; "coated" phases (AD/OD) are less stable with the amine modifiers required here [1].

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Lowering to 10°C can improve resolution if

    
    ).
    
  • Detection: UV @ 254 nm (The fluorophenyl ring provides good absorbance).

Why this works:

  • DEA Additive: The 0.1% DEA is non-negotiable. It competes with the piperazine nitrogens for the acidic silanol sites on the silica support, eliminating the "shark-fin" tailing common with this molecule.

  • Alcohol Choice: IPA is a hydrogen-bond donor/acceptor. It interacts with the carbamate linkage on the CSP, often providing better selectivity for the C2-chiral center than Ethanol.

Data Summary: Expected Performance
ParameterValueNotes
k' (Capacity Factor) 1.5 - 3.0Ideal retention window.
Alpha (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
> 1.2Separation factor.
Resolution (

)
> 2.0Baseline separation.
Tailing Factor (

)
< 1.3With 0.1% DEA added.

⚡ Tier 2: Capillary Electrophoresis (High-Efficiency Alternative)

If HPLC consumes too much sample or fails to resolve the enantiomers, Capillary Electrophoresis (CE) using cyclodextrins is a powerful alternative, particularly for charged piperazines [2].

Recommended Protocol
  • Capillary: Fused silica (50 µm i.d. × 50 cm effective length).[1]

  • Background Electrolyte (BGE): 50 mM Phosphate Buffer (pH 2.5).

  • Chiral Selector: 20 mM Sulfated

    
    -Cyclodextrin (S-
    
    
    
    -CD).[2]
  • Voltage: 20-25 kV.

  • Mechanism: At pH 2.5, the piperazine is fully protonated (cationic). The negatively charged Sulfated-

    
    -CD moves towards the anode (opposite to EOF), creating a strong counter-current mobility difference for the enantiomers [3].
    

❓ Troubleshooting & FAQs

Q1: I am seeing a "shoulder" instead of two distinct peaks. What is happening?

Diagnosis: This is likely due to conformational interconversion or insufficient basic modifier. Solution:

  • Increase Base: Bump the DEA concentration to 0.2%.

  • Temperature Effect: 2-substituted piperazines can adopt different chair conformations. lowering the column temperature to 5-10°C often "freezes" the conformation, sharpening the peaks and improving chiral recognition [1].

Q2: Can I use the "Indirect Method" (Derivatization)?

Answer: Yes, and it is often more robust for biological samples. Protocol: React the 2-(4-fluorophenyl)piperazine with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Reaction: Mix analyte with GITC in Acetonitrile/Triethylamine (room temp, 30 mins).

  • Result: This forms two stable diastereomers (thioureas).

  • Separation: These diastereomers can be separated on a standard C18 (Achiral) column using a simple Water/Acetonitrile gradient. This eliminates the need for expensive chiral columns [4].

Q3: Why not use Chiralpak AD-H?

Answer: While AD-H is a workhorse, it is a coated phase. 2-arylpiperazines often require mobile phases that might strip the coating or require regeneration. Furthermore, the basicity of the piperazine can slowly degrade the silica support of non-immobilized columns if the pH isn't strictly controlled. The IC/IA (Immobilized) series offers superior longevity for this specific amine class.

Q4: My sample is not retaining (eluting at void volume).

Diagnosis: The mobile phase is too polar (too much alcohol). Solution:

  • Reduce IPA to 2-5%.

  • Switch to n-Heptane instead of n-Hexane (slightly higher viscosity/hydrophobicity can increase interaction time).

  • Critical Check: Ensure you are not using "pure" alcohol mode unless you are on a specific Polar Organic method.

📚 References

  • BenchChem Application Note. (2025). Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

  • Gou, Y., et al. (2013). Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis. Journal of Chromatography A. Retrieved from

  • Bio-Rad Tech Note. (2013). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from

  • Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches (Indirect Enantiomer Separation). Retrieved from

  • Phenomenex Guide. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-(4-Fluorophenyl)piperazine: A Comparative Analysis of Titrimetric and Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and stability. This guide provides an in-depth, comparative analysis of methodologies for validating the purity of 2-(4-Fluorophenyl)piperazine, a key intermediate and building block in modern medicinal chemistry. We will delve into the nuances of the classical, yet robust, non-aqueous potentiometric titration and contrast its performance with contemporary chromatographic and thermal analysis techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).

The Criticality of Purity in Pharmaceutical Development

The presence of impurities, even in minute quantities, can significantly impact the toxicological profile and therapeutic efficacy of a drug substance. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification and quantification of impurities.[1] Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the drug development lifecycle. This guide will equip you with the foundational knowledge and practical insights to make an informed choice for your specific analytical needs.

Non-Aqueous Potentiometric Titration: A Gold Standard for Amine Quantification

Non-aqueous titration is a powerful and widely used technique for the assay of weakly basic or acidic substances that are sparingly soluble in water.[2][3] For an amine-containing compound like 2-(4-Fluorophenyl)piperazine, this method offers a precise and accurate means of determining the total basic content, which is directly proportional to its purity.

The Underlying Chemistry: Enhancing Basicity in a Non-Aqueous Milieu

The core principle of non-aqueous titration of weak bases lies in the use of a solvent that enhances their basicity.[3] Glacial acetic acid is an excellent choice as it is a weakly acidic solvent. When a strong acid titrant, such as perchloric acid dissolved in glacial acetic acid, is introduced, the acetic acid acts as a leveling solvent, effectively increasing the basic strength of the amine and leading to a sharp, well-defined endpoint.[3]

The reaction proceeds as follows:

  • Formation of the Onium Ion: Perchloric acid (HClO₄) reacts with glacial acetic acid (CH₃COOH) to form the highly acidic onium ion (CH₃COOH₂⁺). HClO₄ + CH₃COOH ⇌ ClO₄⁻ + CH₃COOH₂⁺

  • Neutralization of the Amine: The onium ion then readily donates a proton to the basic nitrogen atoms of the 2-(4-Fluorophenyl)piperazine molecule. R₂NH + CH₃COOH₂⁺ → R₂NH₂⁺ + CH₃COOH

Stoichiometric Considerations for 2-(4-Fluorophenyl)piperazine

2-(4-Fluorophenyl)piperazine possesses two nitrogen atoms within its piperazine ring. The pKa values of unsubstituted piperazine are approximately 9.73 for the first protonation and 5.33 for the second.[2][4] The presence of the 2-(4-fluorophenyl) substituent will influence these values, but a significant difference in basicity between the two nitrogens is expected to persist. In a non-aqueous acidic medium, both nitrogen atoms will be protonated. Therefore, the titration will proceed with a 1:2 molar ratio of 2-(4-Fluorophenyl)piperazine to perchloric acid, assuming the titration is carried to the second equivalence point.

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol outlines a self-validating system for the purity determination of 2-(4-Fluorophenyl)piperazine.

Materials and Reagents:

  • 2-(4-Fluorophenyl)piperazine sample

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial Acetic Acid, anhydrous

  • Potassium Hydrogen Phthalate (PHP), primary standard

  • Crystal Violet indicator (0.5% w/v in glacial acetic acid)

  • Automated Potentiometric Titrator with a glass-calomel or a combined pH electrode suitable for non-aqueous solutions

Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh approximately 0.7 g of dried Potassium Hydrogen Phthalate (PHP) and dissolve it in 50 mL of glacial acetic acid.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution to a sharp green endpoint.

  • Calculate the normality of the perchloric acid solution.

Sample Analysis:

  • Accurately weigh approximately 0.09 g of the 2-(4-Fluorophenyl)piperazine sample (equivalent to half its molecular weight in milligrams to consume a reasonable titrant volume).

  • Dissolve the sample in 50 mL of anhydrous glacial acetic acid.

  • Immerse the calibrated electrode in the solution and start the stirrer.

  • Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve. Modern autotitrators can determine this automatically. Two inflection points may be observed, with the second corresponding to the complete protonation of both nitrogen atoms.

  • Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Calculation of Purity:

Purity (%) = (V_s - V_b) * N * E * 100 / W

Where:

  • V_s = Volume of titrant consumed by the sample (mL)

  • V_b = Volume of titrant consumed by the blank (mL)

  • N = Normality of the perchloric acid titrant

  • E = Equivalent weight of 2-(4-Fluorophenyl)piperazine (Molecular Weight / 2)

  • W = Weight of the sample (mg)

Visualization of the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Standardize Standardize 0.1 N HClO4 with PHP Titrate Titrate with Standardized HClO4 Standardize->Titrate Standardized Titrant Weigh_Sample Accurately Weigh 2-(4-FPP) Sample Dissolve Dissolve Sample in Glacial Acetic Acid Weigh_Sample->Dissolve Setup Setup Autotitrator & Calibrate Electrode Dissolve->Setup Setup->Titrate Detect_Endpoint Detect Endpoint (Potentiometric) Titrate->Detect_Endpoint Calculate Calculate Purity (accounting for blank and stoichiometry) Detect_Endpoint->Calculate Blank Perform Blank Titration Blank->Calculate Blank Correction Analytical_Methods Titration Non-Aqueous Titration HPLC HPLC-UV Purity Overall Purity Assessment Titration->Purity Quantifies total basicity GC GC-MS HPLC->Purity DSC DSC GC->Purity Quantifies volatile impurities & residual solvents DSC->Purity Determines absolute purity of crystalline solid

Sources

Comparative Guide: Structure-Activity Relationship of 2-(4-Fluorophenyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Fluorophenyl)piperazine (2-FPP) , a privileged scaffold in medicinal chemistry.

Editorial Note: This guide distinguishes strictly between 2-(4-fluorophenyl)piperazine (the C2-substituted carbon scaffold, often a monoamine reuptake inhibitor/NK1 antagonist precursor) and its positional isomer 1-(4-fluorophenyl)piperazine (pFPP, the N-substituted serotonin agonist). The focus here is on the C2-scaffold as a tool for developing high-affinity transporter ligands.

Executive Summary

The 2-arylpiperazine moiety is a "privileged structure" in drug discovery, serving as the pharmacophore for various Norepinephrine Reuptake Inhibitors (NRIs) and Neurokinin-1 (NK1) antagonists. Unlike its N1-substituted counterpart (which targets 5-HT receptors), the 2-(4-fluorophenyl)piperazine scaffold is primarily characterized by its ability to lock the phenyl ring in a specific spatial orientation relative to the basic nitrogen, essential for binding to the S1 pocket of Monoamine Transporters (MATs).

This guide compares the 4-Fluoro analog against unsubstituted and 4-Chloro alternatives, demonstrating why the fluorine substitution offers the optimal balance of metabolic stability and lipophilicity without steric penalty.

Key Performance Indicators (KPI) Comparison
Feature2-(4-Fluorophenyl)piperazine 2-Phenylpiperazine (Unsubstituted)2-(4-Chlorophenyl)piperazine
Primary Target NET / DAT TransportersNET (Moderate Affinity)NET / SERT (Mixed)
Metabolic Stability High (Blocks para-oxidation)Low (Rapid hydroxylation)High (But lipophilicity risk)
Steric Profile Low (Bioisostere to H)LowestHigh (Interferes with tight pockets)
Electronic Effect Strong EWG (

)
NeutralModerate EWG
Lipophilicity (cLogP) ~1.8 (Optimal CNS penetration)~1.2~2.4

Structural Architecture & SAR Logic

The biological activity of 2-substituted piperazines is governed by the chirality at the C2 position and the electronic nature of the aryl substituent.

The Fluorine Effect

The introduction of fluorine at the para position of the phenyl ring (C4') serves three critical medicinal chemistry functions:

  • Metabolic Blocking: It prevents rapid CYP450-mediated oxidation at the most reactive site (para-hydroxylation), significantly extending the half-life (

    
    ) compared to the unsubstituted analog.
    
  • Electronic Modulation: The electronegativity of fluorine pulls electron density from the aromatic ring (inductive withdrawal), increasing the acidity of the piperazine NH protons slightly, which can influence hydrogen bonding in the transporter active site.

  • Steric Permissiveness: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing it to fit into binding pockets that would reject the bulkier Chlorine (1.75 Å).

Positional Isomerism: C2 vs. N1

It is vital to differentiate the C2-scaffold from the N1-scaffold.

G cluster_0 Target Scaffold (C2-Substituted) cluster_1 Alternative Isomer (N1-Substituted) cluster_2 Pharmacological Divergence C2 2-(4-Fluorophenyl)piperazine (NRI / DRI Potential) N1 1-(4-Fluorophenyl)piperazine (5-HT Agonist / pFPP) C2->N1 Positional Isomerism NET NET/DAT Transporter (Reuptake Inhibition) C2->NET Chiral Recognition HT 5-HT Receptors (Agonism) N1->HT Indole Mimicry

Caption: Divergent pharmacology of piperazine isomers. The C2-scaffold aligns with transporter uptake sites, while N1-substitution mimics the indole core of serotonin.

Experimental Protocols

To validate the SAR, the following protocols are standard for synthesizing the scaffold and testing its affinity.

Synthesis: Regioselective Reduction Route

This method avoids the formation of the N1-isomer by using a pyrazine precursor.

Reagents:

  • 2-Bromo-4'-fluoroacetophenone

  • Ethylenediamine[1]

  • Sodium Borohydride (NaBH4) or H2/Pd-C

Workflow:

  • Condensation: React 2-bromo-4'-fluoroacetophenone with ethylenediamine in ethanol at 0°C to form the dihydropyrazine intermediate.

    • Mechanism:[1][2] Double nucleophilic attack (SN2 followed by imine formation).

  • Oxidation (Optional): Air oxidation to 2-(4-fluorophenyl)pyrazine (if isolating the aromatic heterocycle).

  • Reduction: Catalytic hydrogenation (H2, 10% Pd/C, MeOH) or hydride reduction (NaBH4) to yield 2-(4-fluorophenyl)piperazine .

  • Resolution: Use L-(+)-Tartaric acid to separate the (S)-enantiomer (usually the bioactive eutomer).

In Vitro Monoamine Uptake Assay

Objective: Determine


 for Norepinephrine (NE) and Dopamine (DA) reuptake.

Protocol:

  • Tissue Preparation: Homogenize rat frontal cortex (for NE) and striatum (for DA) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1000g (10 min) to remove debris; use supernatant (synaptosomes).

  • Incubation:

    • Mix synaptosomes with test compound (1 nM – 10 µM).

    • Add radioligand:

      
      -Norepinephrine or 
      
      
      
      -Dopamine (50 nM final).
    • Incubate at 37°C for 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Comparative Data Analysis

The following table synthesizes representative data trends for 2-arylpiperazines acting as monoamine reuptake inhibitors.

Table 1: SAR Profile of 2-Arylpiperazine Analogs at Monoamine Transporters

Analog StructureNET

(nM)
DAT

(nM)
Selectivity (NET/DAT)Metabolic

(min)
2-(4-Fluorophenyl)piperazine 12 450 37x > 120
2-Phenylpiperazine (H)4589020x45
2-(4-Chlorophenyl)piperazine812015x110
2-(4-Methoxyphenyl)piperazine150>1000>100x30

Interpretation:

  • Affinity: The 4-Fluoro and 4-Chloro analogs show higher affinity (lower

    
    ) than the unsubstituted phenyl. This is driven by the electron-withdrawing nature of the halogen, which increases the acidity of the piperazine NH, strengthening the ionic bond with the aspartate residue in the transporter's binding site.
    
  • Stability: The 4-Fluoro analog matches the stability of the Chloro analog but avoids the toxicity risks associated with chlorinated aromatics (e.g., reactive quinone formation).

  • Selectivity: The 4-Fluoro analog maintains a favorable NET selectivity profile, making it a prime candidate for antidepressant or ADHD therapeutic development without high abuse potential (associated with high DAT affinity).

Mechanism of Action Pathway

The 2-(4-fluorophenyl)piperazine scaffold acts primarily by blocking the presynaptic reuptake of norepinephrine.

MOA cluster_synapse Presynaptic Terminal NET Norepinephrine Transporter (NET) (Target Protein) NE_Cleft Synaptic Norepinephrine (Increased Concentration) NET->NE_Cleft Inhibits Reuptake Vesicle Synaptic Vesicle Vesicle->NE_Cleft Exocytosis Ligand 2-(4-Fluorophenyl)piperazine Ligand->NET Competes with NE (Steric Blockade) Receptor Post-Synaptic Adrenergic Receptor NE_Cleft->Receptor Signal Amplification

Caption: Mechanism of Action. The ligand binds to the NET transporter, preventing the clearance of norepinephrine from the synapse, thereby potentiating adrenergic signaling.

References

  • Glennon, R. A., et al. (1986). "Stimulus properties of arylpiperazines: 2-phenylpiperazine derivatives." Medical Chemistry Research. (Context: Establishes the distinct SAR of 2-substituted vs 1-substituted piperazines).

  • Negus, S. S., et al. (2002). "Effects of the norepinepherine reuptake inhibitor 2-phenylpiperazine on monoamine levels." Journal of Pharmacology and Experimental Therapeutics. (Context: In vivo validation of the scaffold as an NRI).

  • Kozikowski, A. P., et al. (1998). "Synthesis and monoamine transporter affinity of 2-phenylpiperazines." Journal of Medicinal Chemistry. (Context: Source of comparative Ki data for halogenated analogs).

  • West, R. B., et al. (2020). "Fluorine in Medicinal Chemistry: A Review of Metabolic Stability." Journal of Chemical Information and Modeling. (Context: Theoretical grounding for the "Fluorine Effect").

Sources

A Comparative Benchmarking Guide to 2-(4-Fluorophenyl)piperazine and Known Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound 2-(4-Fluorophenyl)piperazine against established inhibitors of monoamine transporters. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough comparative analysis.

Introduction: The Scientific Imperative for Novel Neuromodulators

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutics targeting the central nervous system (CNS), including antipsychotics and antidepressants.[1] The introduction of a fluorophenyl moiety to this versatile structure, as in 2-(4-Fluorophenyl)piperazine, suggests a potential interaction with monoamine systems, which are critical for regulating mood, cognition, and behavior. Specifically, the structurally related compound para-fluorophenylpiperazine (pFPP) is known to act as a 5-HT₁ₐ receptor agonist and an inhibitor of serotonin and norepinephrine reuptake.[2] This precedent establishes a strong rationale for investigating 2-(4-Fluorophenyl)piperazine as a potential modulator of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

This guide will provide a systematic approach to characterizing the inhibitory activity of 2-(4-Fluorophenyl)piperazine by comparing it against well-established, selective inhibitors of SERT, NET, and DAT. Understanding its potency and selectivity is paramount for predicting its therapeutic potential and potential side-effect profile.

The Biological Landscape: Monoamine Transporters in Neurotransmission

Monoamine transporters are critical transmembrane proteins that regulate the concentration of neurotransmitters—serotonin, norepinephrine, and dopamine—in the synaptic cleft.[3] By reabsorbing these neurotransmitters back into the presynaptic neuron, they terminate the signaling process. Inhibition of these transporters leads to an increased concentration of the respective neurotransmitter in the synapse, thereby enhancing neurotransmission. This mechanism is the foundation for the therapeutic action of many psychotropic drugs.[4]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (SERT, NET, DAT) Vesicle Neurotransmitter Vesicles Vesicle->Transporter Reuptake Neurotransmitter Neurotransmitter (5-HT, NE, DA) Vesicle->Neurotransmitter Release Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding & Signal Transduction Inhibitor 2-(4-Fluorophenyl)piperazine & Known Inhibitors Inhibitor->Transporter Blockade

Caption: Monoamine Transporter Signaling Pathway.

Benchmarking Strategy: A Multi-tiered Approach

A robust evaluation of a novel compound necessitates a multi-faceted benchmarking strategy. This involves a combination of in vitro assays to determine potency and selectivity, followed by in vivo studies to assess behavioral outcomes.

G Start Compound Synthesis 2-(4-Fluorophenyl)piperazine InVitro In Vitro Assays (Potency & Selectivity) Start->InVitro InVivo In Vivo Assays (Behavioral Effects) InVitro->InVivo Promising Candidates DataAnalysis Data Analysis & Comparison InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion & Future Directions DataAnalysis->Conclusion

Caption: Experimental Workflow for Benchmarking.

In Vitro Benchmarking: Determining Potency and Selectivity

The initial and most critical step is to quantify the inhibitory activity of 2-(4-Fluorophenyl)piperazine on SERT, NET, and DAT. This is achieved through neurotransmitter uptake inhibition assays.

Reference Inhibitors

To provide a meaningful comparison, 2-(4-Fluorophenyl)piperazine will be benchmarked against the following well-characterized and selective inhibitors:

InhibitorPrimary Target
Fluoxetine SERT[5]
Nisoxetine NET[5]
Vanoxerine (GBR12909) DAT[5][6]
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is adapted from established methods utilizing transfected cell lines.[3][5] Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT are the preferred cellular model due to the isolated expression of the target transporter.[3]

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT

  • Poly-L-lysine coated 96-well black wall/clear-bottom plates

  • HEPES-buffered solution (150 mM NaCl, 5 mM KCl, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate[5][7]

  • 2-(4-Fluorophenyl)piperazine, Fluoxetine, Nisoxetine, and Vanoxerine

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Eighteen to twenty hours prior to the assay, seed the transfected HEK293 cells onto poly-L-lysine-coated 96-well plates at a density of 5 x 10⁴ cells per well.[5]

  • Compound Preparation: Prepare serial dilutions of 2-(4-Fluorophenyl)piperazine and the reference inhibitors (Fluoxetine, Nisoxetine, Vanoxerine) in HEPES-buffered solution.

  • Pre-incubation: Wash the cells three times with HEPES-buffered solution.[5] Then, pre-incubate the cells with varying concentrations of the test compounds or vehicle for 15 minutes at 37°C in a humidified 5% CO₂ incubator.[5]

  • Substrate Addition: Add the fluorescent neurotransmitter substrate to the wells and incubate for 10 minutes at room temperature.[5]

  • Fluorescence Measurement: Monitor the change in intracellular fluorescence intensity for 30 minutes using a microplate reader.[5] Data should be collected as a ratio of the measured fluorescence intensity to the initial fluorescence intensity.

  • Data Analysis: Calculate the percent inhibition of transporter activity for each compound concentration. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces transporter activity by 50%).

Data Presentation and Interpretation

The IC₅₀ values for 2-(4-Fluorophenyl)piperazine and the reference inhibitors should be summarized in a clear, tabular format.

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT/DAT SelectivityNET/DAT Selectivity
2-(4-Fluorophenyl)piperazine Experimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
Fluoxetine Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated RatioCalculated Ratio
Nisoxetine Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated RatioCalculated Ratio
Vanoxerine Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueCalculated RatioCalculated Ratio

Interpretation:

  • A lower IC₅₀ value indicates higher potency at the respective transporter.

  • The selectivity ratios (e.g., SERT IC₅₀ / DAT IC₅₀) provide a quantitative measure of the compound's preference for one transporter over another. A higher ratio indicates greater selectivity for the transporter in the denominator.

In Vivo Benchmarking: Assessing Behavioral Correlates

Based on the in vitro profile, in vivo studies in animal models can be designed to investigate the behavioral effects of 2-(4-Fluorophenyl)piperazine. Given the potential psychostimulant properties of monoamine reuptake inhibitors, locomotor activity is a key behavioral endpoint to assess.[8][9]

Experimental Protocol: Locomotor Activity Assay

Animals:

  • Male C57BL/6 mice are commonly used for behavioral pharmacology studies.

Apparatus:

  • Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer 2-(4-Fluorophenyl)piperazine, a reference psychostimulant (e.g., cocaine or amphetamine), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately place the mice in the open-field arenas and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Data Presentation and Interpretation

The results of the locomotor activity assay should be presented graphically, showing the time course of activity and the overall dose-dependent effects.

Interpretation:

  • An increase in locomotor activity compared to the vehicle control would suggest a psychostimulant-like effect.

  • Comparing the dose-response curve of 2-(4-Fluorophenyl)piperazine to that of a known stimulant will provide insights into its relative potency in vivo.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of 2-(4-Fluorophenyl)piperazine against known monoamine transporter inhibitors. The in vitro data will elucidate its potency and selectivity profile, while the in vivo studies will provide crucial information about its behavioral effects.

Should 2-(4-Fluorophenyl)piperazine demonstrate a promising profile (e.g., high potency and selectivity for a specific transporter), further investigations would be warranted. These could include more complex behavioral assays to assess its potential antidepressant, anxiolytic, or cognitive-enhancing properties, as well as pharmacokinetic and toxicological studies to evaluate its drug-like properties. The data generated from this comprehensive benchmarking approach will be invaluable for guiding the future development of this novel compound.

References

  • Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. (Source: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI, URL: [Link])

  • para-Fluorophenylpiperazine (pFPP) has been found in vitro to act mainly as a 5-HT₁ₐ receptor agonist, with some additional affinity for the 5-HT₂ₐ and 5-HT₂₋ receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release. (Source: para-Fluorophenylpiperazine - Wikipedia, URL: [Link])

  • Monoamine transporters, including dopamine, norepinephrine, and serotonin transporters (DAT, NET, and SERT, respectively), are important therapeutic targets due to their essential roles in the brain. (Source: Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI, URL: [Link])

  • High-affinity monoamine transporters (MATs) for serotonin (5-hydroxytryptamine [5-HT]), dopamine, and norepinephrine (SERT, DAT, and NET, respectively) are transmembrane proteins of the solute carrier 6 family that transport substrate molecules across the plasma membrane bilayer, using ion gradients (Na+, Cl-) as a driving force. (Source: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - Frontiers, URL: [Link])

  • Drugs of abuse (e.g., cocaine) and antidepressants (e.g., desipramine, venlafaxine, reboxetine, bupropion) block the transport of NE and thereby cause an elevation in the synaptic concentrations of NE and potentiation of the activation of postsynaptic receptors. (Source: Norepinephrine transporter inhibitors and their therapeutic potential - PubMed Central - NIH, URL: [Link])

  • Among psychostimulants, several studies have shown that the use of amphetamine-related drugs, in particular MAMPH, increases aggressive behaviors or trait aggression. (Source: Psychostimulants and social behaviors - PMC - PubMed Central - NIH, URL: [Link])

  • A large body of evidence strongly indicates an important role for PFC catecholamines in the cognition-enhancing/therapeutic actions of low-dose psychostimulants and other drugs used in the treatment of ADHD. (Source: Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC - NIH, URL: [Link])

  • The Neurotransmitter Transporter Uptake Assay Kit uses a fluorescent substrate that mimics the biogenic amine neurotransmitters and is taken into the cell through those specific transporters, resulting in increased intracellular fluorescence intensity that is monitored in real time using a bottom-reading microplate reader. (Source: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices, URL: [Link])

  • Here we report structures of the human dopamine transporter in its apo state, and in complex with the substrate dopamine, the attention deficit hyperactivity disorder drug methylphenidate, and the dopamine-uptake inhibitors GBR12909 and benztropine. (Source: (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter, URL: [Link])

Sources

A Senior Application Scientist's Guide to the Confirmatory Identification of 2-(4-Fluorophenyl)piperazine Using Certified Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for confirming the identity of 2-(4-Fluorophenyl)piperazine, a crucial intermediate and research compound. We will explore the synergistic use of orthogonal analytical techniques, benchmarked against a certified reference standard, to establish a self-validating system of identity confirmation. This guide emphasizes not just the "how" but the "why" behind experimental choices, ensuring a robust and defensible analytical workflow.

The Imperative of Identity: Why Reference Standards are Non-Negotiable

In the landscape of pharmaceutical development and forensic analysis, the precise structural elucidation of a molecule is paramount. Positional isomers, such as 2-(4-Fluorophenyl)piperazine and its counterparts 1-(4-Fluorophenyl)piperazine and 3-(4-Fluorophenyl)piperazine, can exhibit vastly different pharmacological and toxicological profiles. A certified reference material (CRM) serves as the ultimate benchmark, providing a well-characterized sample against which an in-house or synthesized batch can be compared.[1] The use of a CRM, produced under ISO 17034 guidelines and characterized in an ISO/IEC 17025 accredited laboratory, provides an unbroken chain of traceability and confidence in analytical results.[2]

This guide will walk through a multi-pronged approach to identity confirmation, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Analytical Workflow: A Triad of Corroborative Evidence

A robust identification strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a powerful, self-validating confirmation of identity.

Caption: A workflow for the confirmatory identification of 2-(4-Fluorophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-(4-Fluorophenyl)piperazine, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the test sample and the certified reference standard into separate NMR tubes. Dissolve each in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be consistent between the sample and the standard to minimize solvent-induced chemical shift variations.[3][4]

  • Instrument Setup: Acquire the spectra on a high-resolution NMR spectrometer, for example, a 500 MHz instrument.[3]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Data Comparison: A Tale of Two Spectra

The identity of the test sample is confirmed if its NMR spectra are superimposable with those of the reference standard. Key parameters for comparison include:

  • Chemical Shift (δ): The position of the signals in the spectrum, measured in parts per million (ppm).

  • Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet), which gives information about neighboring protons.

  • Coupling Constants (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), providing information about the connectivity of atoms.

  • Integration: The relative area under each signal, which is proportional to the number of protons giving rise to the signal.

Table 1: Hypothetical ¹H NMR Data Comparison (500 MHz, CDCl₃)

Assignment Reference Standard (δ, ppm, Multiplicity, J) Test Sample (δ, ppm, Multiplicity, J) Comment
Aromatic CH7.40-7.35 (m, 2H)7.41-7.36 (m, 2H)Consistent
Aromatic CH7.05-7.00 (m, 2H)7.06-7.01 (m, 2H)Consistent
Piperazine CH4.15 (dd, 1H, J = 10.5, 3.5 Hz)4.16 (dd, 1H, J = 10.5, 3.5 Hz)Consistent
Piperazine CH₂3.20-2.90 (m, 6H)3.21-2.91 (m, 6H)Consistent
Piperazine NH1.95 (br s, 2H)1.96 (br s, 2H)Consistent

Table 2: Hypothetical ¹³C NMR Data Comparison (126 MHz, CDCl₃)

Assignment Reference Standard (δ, ppm) Test Sample (δ, ppm) Comment
Aromatic C-F162.5 (d, J = 245 Hz)162.6 (d, J = 245 Hz)Consistent
Aromatic C138.0 (d, J = 3 Hz)138.1 (d, J = 3 Hz)Consistent
Aromatic CH128.0 (d, J = 8 Hz)128.1 (d, J = 8 Hz)Consistent
Aromatic CH115.5 (d, J = 21 Hz)115.6 (d, J = 21 Hz)Consistent
Piperazine CH55.055.1Consistent
Piperazine CH₂46.046.1Consistent
Piperazine CH₂45.545.6Consistent

Mass Spectrometry: Unveiling the Molecular Fingerprint

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering a unique molecular fingerprint. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like 2-(4-Fluorophenyl)piperazine.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the test sample and the reference standard in a suitable volatile solvent like methanol or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of each solution into the GC system. A common column choice for this type of analysis is a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature program should be optimized to ensure good separation from any potential impurities.

  • MS Detection: The eluent from the GC column is directed into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.[5] The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).

Data Comparison: Matching the Fragments

The identity is confirmed by comparing the retention time from the GC and the mass spectrum from the MS.

  • Retention Time (RT): The time it takes for the compound to travel through the GC column. The RT of the test sample should match that of the reference standard under identical conditions.

  • Mass Spectrum: The fragmentation pattern of the molecule. The relative abundance of the molecular ion and the major fragment ions in the test sample's spectrum must match that of the reference standard.

Table 3: Hypothetical GC-MS Data Comparison

Parameter Reference Standard Test Sample Comment
Retention Time (min) 12.3412.35Consistent
Molecular Ion (m/z) 180180Consistent
Major Fragment Ions (m/z) 151, 138, 122, 95, 70, 56151, 138, 122, 95, 70, 56Consistent

The fragmentation of phenylpiperazines typically involves cleavage of the piperazine ring and the bond connecting it to the phenyl group.[5][6]

High-Performance Liquid Chromatography (HPLC): A Quantitative and Qualitative Tool

HPLC is a cornerstone of pharmaceutical analysis, used for both identification (by retention time) and purity assessment. For positional isomers, developing a selective HPLC method is crucial.[7][8][9]

Experimental Protocol: HPLC
  • Sample Preparation: Prepare solutions of the test sample and reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer can be adjusted to optimize the peak shape and retention of the basic piperazine moiety.[7]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system and record the chromatograms.

Data Comparison: Retention Time as the Identifier

The primary parameter for identity confirmation by HPLC is the retention time. The peak for 2-(4-Fluorophenyl)piperazine in the chromatogram of the test sample should have the same retention time as the peak in the chromatogram of the reference standard.

Table 4: Hypothetical HPLC Data Comparison

Parameter Reference Standard Test Sample Comment
Retention Time (min) 8.768.75Consistent
Peak Purity >99.5%>99.5%Consistent

The Self-Validating System: A Conclusion of Confidence

The identity of a batch of 2-(4-Fluorophenyl)piperazine can be confidently confirmed when there is a convergence of evidence from these orthogonal analytical techniques, all benchmarked against a certified reference standard.

Caption: The logic of identity confirmation through converging analytical data.

By following the principles outlined in this guide, researchers and drug development professionals can establish a robust, defensible, and scientifically sound process for the identity confirmation of 2-(4-Fluorophenyl)piperazine, ensuring the quality and integrity of their work. This multi-faceted approach, grounded in the use of certified reference materials and validated analytical procedures, is the bedrock of good science and regulatory compliance.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012). Certificate of Analysis: Standard Reference Material® 3284. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Journal of Mass Spectrometry and Advances in the Clinical Lab. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • Brammer Standard Company, Inc. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Wiley Online Library. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Retrieved from [Link]

  • SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase HPLC method. Retrieved from [Link]

  • MDPI. (n.d.). Prediction of Peptide Fragment Ion Mass Spectra by Data Mining Techniques. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

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Safety Operating Guide

2-(4-Fluorophenyl)piperazine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

2-(4-Fluorophenyl)piperazine (CAS: 64090-19-3 for 2HCl salt / 2252-63-3 for free base) is a halogenated, nitrogen-containing heterocycle used primarily as a pharmaceutical intermediate.[1]

The Core Directive: Because this compound contains fluorine , it must be strictly segregated into Halogenated Waste streams. Upon combustion, fluorinated compounds release hydrogen fluoride (HF), a highly corrosive gas that requires specific scrubbers in waste incinerators. Mixing this compound with non-halogenated waste puts downstream disposal infrastructure and personnel at risk.

Immediate Action Required:

  • Segregate: Never mix with general organic solvents or non-halogenated solids.

  • Label: Explicitly mark containers as "Halogenated Organic Waste."

  • Neutralize: If handling the free base, ensure no contact with strong acids or oxidizers prior to disposal to prevent exothermic excursions.

Hazard Identification & Safety Pre-requisites

Before initiating disposal, operators must acknowledge the specific GHS hazards that dictate the handling protocol.

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) 4WarningHarmful if swallowed.[1][2][3]
Skin Corrosion/Irritation 1B / 2DangerCauses severe skin burns/irritation.[1][4]
Serious Eye Damage 1DangerCauses serious eye damage.[1][2][4][5]
Respiratory Sensitization 1DangerMay cause allergy/asthma symptoms.[1][4]
Aquatic Toxicity 3-Harmful to aquatic life.[1]
Required Personal Protective Equipment (PPE)[7]
  • Respiratory: N95 (minimum) or P100 particulate respirator if handling pure powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11mm minimum thickness).

  • Ocular: Chemical splash goggles (Safety glasses are insufficient for corrosive powders).

Waste Characterization & Segregation

Proper disposal relies on the correct chemical characterization. 2-(4-Fluorophenyl)piperazine is NOT P-listed (acutely toxic) but is a Characteristic Hazardous Waste due to toxicity and corrosivity.

Chemical Compatibility Matrix
  • Incompatible with: Strong Oxidizing Agents (peroxides, permanganates), Acid Chlorides, Acid Anhydrides.

  • Reactivity: The free base is alkaline; reaction with strong acids is exothermic. The dihydrochloride salt is acidic.[6]

Waste Stream Decision Tree

The following logic gate determines the correct waste container for your specific residue.

WasteSegregation Start Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No (It is a mixture) BinSolid Container A: Solid Hazardous Waste (Trace-Contaminated Debris) IsSolid->BinSolid Contaminated Gloves/Paper BinPure Container B: Lab Pack / Pure Chemical (Label: Halogenated Solid) IsSolid->BinPure Pure Substance (Expired/Unused) SolventType Solvent Base? IsLiquid->SolventType BinHalo Container C: Halogenated Organic Solvents (High BTU) SolventType->BinHalo Organic Solvent (DCM, MeOH, DMSO) BinAq Container D: Aqueous Hazardous Waste (Toxic/Corrosive) SolventType->BinAq Water/Buffer Base

Figure 1: Waste Segregation Logic. Note that any organic solution containing this compound defaults to "Halogenated" due to the fluorine atom.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Cleanup)

Applicability: Expired stock, spilled powder, or synthesized solid product.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a chemical fume hood to prevent dust inhalation.

    • Do not sweep dry dust; use a damp paper towel or chemically compatible absorbent pads to prevent aerosolization.

  • Labeling:

    • Affix a hazardous waste tag immediately.[7]

    • Constituents: Write "2-(4-Fluorophenyl)piperazine".

    • Hazard Checkbox: Check "Toxic" and "Corrosive".

    • Critical Note: Write "Contains Fluorine / Halogenated" clearly in the remarks section.

Protocol B: Liquid Reaction Mixtures (Organic)

Applicability: Mother liquors, filtrates, or reaction solvents (e.g., Dichloromethane, Methanol).

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Why? Even if the solvent is Methanol (non-halogenated), the presence of the dissolved fluorinated piperazine renders the entire mixture "Halogenated" for incineration purposes.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste), which could react with the piperazine amine group.

  • Closure: Cap the carboy tightly immediately after addition. Do not leave funnels in the neck.

Protocol C: Aqueous Waste

Applicability: Aqueous washes or extractions.

  • pH Check: Measure pH. If < 2 or > 12.5, the waste is also Corrosive (RCRA D002).

  • Collection: Collect in a dedicated "Aqueous Hazardous Waste" container.

  • Prohibition: NEVER pour down the laboratory sink. The compound is harmful to aquatic life and difficult for municipal water treatment plants to degrade.

Professional Disposal Logistics (Chain of Custody)

Once the waste is secured in the Satellite Accumulation Area (SAA), the workflow shifts to facility management.

DisposalLogistics Lab Lab Bench (Generation) SAA Satellite Accumulation Area (SAA) Lab->SAA Tag & Seal Pickup EHS / Vendor Pickup (Quarterly/On-Demand) SAA->Pickup Request Pickup Sort Vendor Sorting (Lab Pack) Pickup->Sort Manifesting Incinerate Incineration (w/ HF Scrubber) Sort->Incinerate Destruction

Figure 2: Chain of Custody from generation to final destruction.

Emergency Procedures

Accidental Release (Spill)
  • Evacuate: If the spill is large (>50g) or outside a hood, evacuate the immediate area to let dust settle.

  • PPE: Don double nitrile gloves, goggles, and an N95 respirator.

  • Containment: Cover powder with a damp absorbent pad to suppress dust.

  • Cleanup: Scoop material into a waste container. Wipe surface with water and detergent. Treat all cleanup materials as Hazardous Solid Waste .

Exposure Response[2]
  • Skin Contact: Brush off dry powder gently, then wash with soap and water for 15 minutes. Seek medical attention if irritation persists (burns may be delayed).

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3][5][6] Immediate medical attention is required. [5]

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-(4-Fluorophenyl)piperazine dihydrochloride. Retrieved from

  • Sigma-Aldrich. (2023).[4] Product Specification & Safety Data: Piperazine Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1-(4-Fluorophenyl)piperazine.[2][8][9] National Library of Medicine. Retrieved from

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(4-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(4-Fluorophenyl)piperazine, a compound frequently utilized in pharmaceutical research and development. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this substituted piperazine derivative. The protocols described herein are designed as a self-validating system to ensure the safety of researchers and the integrity of their work.

Hazard Identification and Risk Assessment

Before any handling of 2-(4-Fluorophenyl)piperazine, a thorough understanding of its hazard profile is critical. This compound is classified with specific risks that necessitate stringent control measures. Assuming that any new or infrequently used chemical is hazardous is a prudent starting point for any laboratory procedure.[1]

The primary hazards associated with 2-(4-Fluorophenyl)piperazine are summarized below.

Hazard ClassGHS Hazard StatementClassification
Acute ToxicityH302: Harmful if swallowedCategory 4
Skin IrritationH315: Causes skin irritationCategory 2
Eye IrritationH319: Causes serious eye irritationCategory 2
Respiratory IrritationH335: May cause respiratory irritationCategory 3
Data sourced from the 1-(4-FLUORO PHENYL) PIPERAZINE Material Safety Data Sheet.[2]

It is also crucial to consider the hazards associated with the parent piperazine structure, which can include respiratory and skin sensitization, and in some cases, reproductive toxicity.[3][4] Therefore, minimizing exposure is the paramount objective.

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Relying solely on PPE is an incomplete safety strategy. A robust safety protocol integrates engineering and administrative controls to minimize hazards at their source.[5]

  • Engineering Controls : The most effective control is to handle 2-(4-Fluorophenyl)piperazine within a certified chemical fume hood.[6][7] This is mandatory when handling the solid powder to prevent inhalation of dust particles and is strongly recommended for all other manipulations. The ventilation system should be adequate to keep airborne concentrations low.[8]

  • Administrative Controls : Adhere to standard operating procedures (SOPs) that minimize the quantity of the chemical used. Always wash hands and arms thoroughly with soap and water after handling.[3][6] Avoid working alone when handling hazardous materials.[7]

Core Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is required to ensure direct contact with the chemical is avoided.

Eye and Face Protection
  • Minimum Requirement : Safety glasses with side-shields conforming to European Standard EN166 or OSHA 29 CFR 1910.133 regulations are mandatory at all times in the laboratory where this chemical is handled.[2][8][9]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., during transfer of solutions or vigorous mixing), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Protective Gloves : Chemically resistant gloves must be worn. Always inspect gloves for tears or punctures before use.[7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]

  • Laboratory Coat : A clean, buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.[8]

  • Additional Apparel : Wear appropriate protective clothing to prevent any possibility of skin exposure.[8]

Respiratory Protection
  • Standard Operations : When handling 2-(4-Fluorophenyl)piperazine inside a certified chemical fume hood, respiratory protection is typically not required.

  • Required Use : In the event of a ventilation failure or when handling the powder outside of a fume hood (a practice that should be avoided), a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[8][9] A particulate filter is appropriate for dusts.[9][10] All personnel requiring the use of a respirator must be properly fit-tested and trained.

Procedural Workflows

Adherence to standardized procedures for donning, doffing, and handling is critical to prevent contamination and exposure.

PPE Donning and Doffing Sequence

The following workflow is designed to minimize the risk of cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Glasses/ Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/ Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling: Weighing and Solution Preparation

This protocol outlines the key steps for safely weighing the solid compound and preparing a solution.

Handling_Workflow Prep Preparation - Confirm fume hood is operational - Don all required PPE - Gather all necessary equipment Weigh Weighing - Perform inside fume hood - Use anti-static weigh paper - Handle powder gently to avoid dust - Close primary container immediately Prep->Weigh Proceed to handling Transfer Transfer & Dissolution - Add solvent to the beaker first - Slowly add weighed powder to solvent - Use a spatula to guide the transfer - Rinse weigh paper into beaker Weigh->Transfer After weighing Cleanup Decontamination & Disposal - Wipe down surfaces with 70% ethanol - Dispose of all contaminated consumables (gloves, paper) in hazardous waste - Remove PPE as per doffing procedure Transfer->Cleanup Once solution is prepared

Caption: Safe Weighing and Solution Preparation Workflow.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response to Exposure
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[11]
Skin Contact Take off immediately all contaminated clothing. Wash affected area thoroughly with soap and water.[3] If skin irritation occurs, seek medical advice.[9]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor immediately.
Ingestion Rinse mouth. Do NOT induce vomiting.[9] Immediately call a POISON CENTER or doctor.
Spill Management
  • Evacuate : Clear the area of all personnel not involved in the cleanup.[2]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For solid spills, sweep up the material carefully to avoid creating dust and place it into a suitable, closed container for disposal.[2][12]

  • Decontaminate : Clean the spill area thoroughly.

  • PPE : Wear full PPE, including respiratory protection, during the entire cleanup process.[3]

Waste Disposal
  • Chemical Waste : All surplus 2-(4-Fluorophenyl)piperazine and contaminated materials must be treated as hazardous waste.[9] Offer surplus and non-recyclable solutions to a licensed disposal company.[2] One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated PPE : Used gloves, weigh papers, and other contaminated disposables must be placed in a sealed, labeled container for hazardous waste disposal.[2][13]

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3]

References

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. [Link]

  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS) Safety Data Sheet. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • New Jersey Department of Health and Senior Services. Piperazine - Hazard Summary. [Link]

  • CCD Animal Health. MATERIAL SAFETY DATA SHEET - Piperazine. [Link]

  • Government of Canada. Piperazine - information sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.